molecular formula C13H14N2 B1306408 C-Pyridin-4-yl-C-o-tolyl-methylamine CAS No. 883546-76-7

C-Pyridin-4-yl-C-o-tolyl-methylamine

Cat. No.: B1306408
CAS No.: 883546-76-7
M. Wt: 198.26 g/mol
InChI Key: ODUGKKIZGXGYDM-UHFFFAOYSA-N
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Description

C-Pyridin-4-yl-C-o-tolyl-methylamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl)-pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGKKIZGXGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390009
Record name C-Pyridin-4-yl-C-o-tolyl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-76-7
Record name C-Pyridin-4-yl-C-o-tolyl-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (2-Methylphenyl)pyridin-4-ylmethanamine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylphenyl)pyridin-4-ylmethanamine is a heterocyclic amine featuring a diarylmethanamine scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its formal nomenclature, chemical structure, and physicochemical properties. A detailed, mechanistically justified synthetic protocol is presented, leveraging a robust reductive amination strategy. Furthermore, the guide explores the potential applications of this molecule within drug discovery, contextualizing its relevance based on the well-established importance of the pyridine nucleus as a "privileged" scaffold in pharmaceutical development. This document serves as a technical resource for researchers utilizing this and similar compounds as building blocks for novel therapeutic agents.

Chemical Identity and Properties

Nomenclature and Identification
  • Systematic IUPAC Name: (2-Methylphenyl)pyridin-4-ylmethanamine

  • Common Name: C-Pyridin-4-yl-C-o-tolyl-methylamine

  • CAS Number: 883546-76-7

  • Molecular Formula: C₁₃H₁₄N₂

  • Molecular Weight: 198.27 g/mol

Chemical Structure

The structure consists of a central methane carbon bonded to a primary amine (-NH₂), a pyridin-4-yl ring, and a 2-methylphenyl (o-tolyl) ring. The central carbon atom is a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.

Chemical Structure of (2-Methylphenyl)pyridin-4-ylmethanamine
  • SMILES: CC1=CC=CC=C1C(N)C2=CC=NC=C2

  • InChI Key: InChI=1S/C13H14N2/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12/h2-9,13H,14H2,1H3

Physicochemical Properties

Quantitative data for this specific molecule is not extensively published. The table below summarizes known and predicted properties critical for laboratory use and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₄N₂(Calculated)
Molecular Weight 198.27 g/mol (Calculated)
CAS Number 883546-76-7Matrix Scientific[1]
Physical Form Solid (Predicted)-
logP (Predicted) 2.5 - 3.0(Computational Estimate)
pKa (Predicted, Pyridine N) 5.0 - 5.5(Computational Estimate)
pKa (Predicted, Amine N) 8.5 - 9.0(Computational Estimate)
Hazard Classification IrritantMatrix Scientific[1]

Synthesis and Mechanistic Rationale

The synthesis of primary amines from ketones is most effectively achieved through reductive amination. This strategy is selected for its high functional group tolerance, operational simplicity, and typically good yields.[2] The process involves the in situ formation of an imine from a ketone precursor, which is then immediately reduced to the target amine.

Retrosynthetic Analysis

The target molecule can be disconnected at the Carbon-Nitrogen bond, identifying the key precursor as (2-methylphenyl)(pyridin-4-yl)methanone . This ketone can be synthesized via a Grignard reaction between an o-tolyl magnesium halide and 4-cyanopyridine, a standard and reliable method for constructing aryl-heteroaryl ketones.

Proposed Synthetic Workflow

The two-stage synthesis is designed for efficiency and reliability, starting from commercially available precursors.

G A 2-Bromotoluene + Mg B o-Tolylmagnesium bromide A->B  THF, rt   D (2-methylphenyl)(pyridin-4-yl)methanone (Ketone Intermediate) B->D  1. THF, 0°C to rt  2. H₃O⁺ workup C 4-Cyanopyridine C->D G (2-Methylphenyl)pyridin-4-ylmethanamine (Final Product) D->G  Reductive Amination  MeOH, rt E Ammonium Acetate (Amine Source) E->G F Sodium Cyanoborohydride (Reducing Agent) F->G

Caption: Proposed two-step synthesis of the target amine.

Detailed Experimental Protocol

Self-Validation and Causality: This protocol incorporates anhydrous conditions for the Grignard reaction to prevent quenching of the highly reactive organometallic intermediate. Reductive amination is performed using sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that selectively reduces the protonated imine intermediate over the ketone starting material, thereby maximizing yield and minimizing side reactions like alcohol formation.

Part A: Synthesis of (2-methylphenyl)(pyridin-4-yl)methanone (Ketone Intermediate)

  • Grignard Reagent Formation: To a flame-dried 500 mL three-neck flask under an inert atmosphere (Argon), add magnesium turnings (1.2 eq). Add a solution of 2-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or an iodine crystal if necessary. Stir the mixture at room temperature until the magnesium is consumed (approx. 2-3 hours).

  • Addition to Nitrile: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of 4-cyanopyridine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Reaction and Hydrolysis: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by slowly adding it to a stirred solution of 2M HCl at 0°C.

  • Workup and Purification: Make the aqueous layer basic (pH ~9) with aqueous NaOH. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Part B: Reductive Amination to (2-Methylphenyl)pyridin-4-ylmethanamine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the ketone intermediate (1.0 eq) and ammonium acetate (10 eq) in methanol.[3][4]

  • Reduction: Stir the solution at room temperature for 1 hour to facilitate imine formation. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup and Purification: Carefully add 1M HCl to quench the excess reducing agent and decompose the boron complexes. Concentrate the mixture to remove methanol. Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude amine can be purified by flash chromatography or crystallization.

Relevance in Drug Discovery and Development

The value of (2-methylphenyl)pyridin-4-ylmethanamine lies not in any known biological activity of its own, but in its utility as a molecular scaffold for building more complex, biologically active molecules.

The Pyridine Scaffold: A Privileged Structure

The pyridine ring is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs.[5] Its presence can influence a molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets. Drugs containing the pyridine moiety are used as antimicrobial, antiviral, anticancer, and antihypertensive agents, among many other applications.[5] This widespread success makes any novel pyridine-containing building block inherently valuable to medicinal chemists.

The Diarylmethanamine Motif in CNS-Active Compounds

The core structure, where two aromatic rings are attached to a CH-NH₂ group, is a common feature in compounds that target the central nervous system (CNS). This motif is found in various classes of drugs, including antihistamines, antidepressants, and dopamine reuptake inhibitors. The conformational flexibility and lipophilicity imparted by this scaffold are often crucial for crossing the blood-brain barrier and interacting with CNS receptors and transporters.

Logical Progression in a Drug Discovery Campaign

The title compound serves as an ideal starting point for library synthesis. The primary amine provides a versatile chemical handle for elaboration, allowing for the rapid generation of a diverse set of analogues (e.g., amides, sulfonamides, secondary/tertiary amines) for screening.

G A (2-Methylphenyl)pyridin-4-ylmethanamine (Building Block) B Library Synthesis (Amidation, Alkylation, etc.) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Studies D->E F Lead Optimization E->F G Lead Candidate F->G

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

  • Hazard: Classified as an irritant.[1] Aromatic amines as a class should be handled with caution as they can be harmful if ingested or inhaled and may cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

(2-Methylphenyl)pyridin-4-ylmethanamine is a valuable, chiral building block for chemical and pharmaceutical research. Its synthesis is readily achievable through established organic chemistry methodologies, primarily reductive amination of its corresponding ketone. The structural combination of a privileged pyridine scaffold and a CNS-active diarylmethanamine motif makes this compound and its derivatives promising candidates for inclusion in discovery libraries targeting a wide range of therapeutic areas. This guide provides the foundational chemical knowledge required for its effective synthesis and strategic application in research and development.

References

  • ResearchGate. (n.d.). Examples of drugs containing a diarylmethanamine unit. Retrieved from [Link]

  • Wang, C., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available at: [Link]

  • Sato, K., et al. (2023). Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Available at: [Link]

  • MDPI. (2024). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Available at: [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available at: [Link]

  • Bentham Science. (2023). Frontiers in Medicinal Chemistry: Latest Research and Innovations. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available at: [Link]

  • The Vespiary. (2012). reductive amination using ammonium acetate/NaBH4. Available at: [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • PubChem - NIH. (n.d.). 4-Pyridinemethanamine. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Available at: [Link]

  • Google Patents. (n.d.). WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • LookChem. (n.d.). This compound 883546-76-7 wiki. Available at: [Link]

  • Bentham Science. (n.d.). Medicinal Chemistry. Available at: [Link]

Sources

Synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of a robust and efficient laboratory-scale synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine. This compound holds significant interest within medicinal chemistry due to its structural motifs, which are prevalent in a variety of biologically active molecules.[1][2] The synthetic strategy detailed herein is centered around a two-step reductive amination process, a cornerstone of modern amine synthesis.[3] This guide will elaborate on the mechanistic underpinnings of this approach, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Introduction and Significance

This compound is a secondary amine featuring a pyridine ring linked to an o-tolyl group via a methylene bridge. The pyridine moiety is a common feature in numerous FDA-approved drugs and is known to participate in various biological interactions. Similarly, the tolyl group can influence the compound's lipophilicity and steric profile, which are critical parameters in drug design. The synthesis of such molecules is of paramount importance for the generation of compound libraries for high-throughput screening and for the development of novel therapeutic agents.

The synthetic approach detailed in this guide is a reductive amination, which involves the formation of an imine from an aldehyde and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. This method is widely employed due to its high efficiency, broad substrate scope, and operational simplicity.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved through a two-step process commencing with the condensation of pyridine-4-carbaldehyde and o-toluidine to form the intermediate N-(pyridin-4-ylmethylene)-o-toluidine (an imine or Schiff base). This is followed by the selective reduction of the imine using sodium borohydride to yield the target secondary amine.

Step 1: Imine Formation

The initial step is the acid-catalyzed formation of an imine from pyridine-4-carbaldehyde and o-toluidine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. While this reaction can sometimes be performed neat, the use of a solvent like methanol is common to ensure homogeneity.[4] A catalytic amount of a weak acid, such as acetic acid, is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Step 2: Imine Reduction

The second step involves the reduction of the formed imine to the target secondary amine. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation as it is selective for the reduction of imines and ketones/aldehydes over other functional groups like esters or amides. The reduction occurs via the transfer of a hydride ion from the borohydride to the electrophilic carbon of the imine, followed by protonation of the resulting anion by the solvent (e.g., methanol). A stepwise procedure, where the imine is formed first and then reduced, is often preferred to minimize the potential for dialkylation of the primary amine.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Imine Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product Pyridine_4_carbaldehyde Pyridine-4-carbaldehyde Imine_Formation Condensation (MeOH, cat. Acetic Acid) Pyridine_4_carbaldehyde->Imine_Formation o_Toluidine o-Toluidine o_Toluidine->Imine_Formation Imine N-(pyridin-4-ylmethylene)-o-toluidine (Imine) Imine_Formation->Imine Reduction Reduction (NaBH4, MeOH) Imine->Reduction Final_Product This compound Reduction->Final_Product

Sources

An In-depth Technical Guide to C-Pyridin-4-yl-C-o-tolyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of C-Pyridin-4-yl-C-o-tolyl-methylamine, a heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document will delve into its chemical identity, synthesis, characterization, and prospective applications, offering field-proven insights for researchers and developers.

Introduction: The Significance of the Pyridine-Diarylmethane Scaffold

This compound belongs to a class of compounds characterized by a central methane carbon bonded to a pyridine ring, a tolyl group, and an amine. This structural motif is of considerable interest in pharmaceutical sciences due to the diverse biological activities exhibited by both pyridine and diarylamine derivatives. The pyridine ring, a bioisostere of a phenyl group, can enhance solubility and introduces a key hydrogen bond acceptor, which can be critical for molecular recognition at biological targets. Di-aryl scaffolds are prevalent in numerous clinically successful drugs, contributing to the structural rigidity and lipophilicity necessary for effective target engagement.

Derivatives of pyridine are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. Similarly, diarylamine-containing molecules have been developed as commercial drugs for various therapeutic areas. The combination of these two pharmacophores in this compound suggests a high potential for this compound as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 883546-76-7[1]
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight 198.27 g/mol [1]
CAS Number (Dihydrochloride) 1185300-66-6[2][3]
Molecular Formula (Dihydrochloride) C₁₃H₁₆Cl₂N₂[2]
Molecular Weight (Dihydrochloride) 271.18 g/mol [4][5]

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound is through reductive amination. This robust and versatile one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine.

Reaction Principle: Reductive Amination

The synthesis of this compound can be achieved by reacting 4-pyridinecarboxaldehyde with o-toluidine to form an intermediate imine. This imine is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.[6][7] The reaction is typically carried out in an alcoholic solvent.

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Pyridinecarboxaldehyde Imine_Formation Imine Formation (Ethanol) Reactant1->Imine_Formation Reactant2 o-Toluidine Reactant2->Imine_Formation Reduction Reduction (Sodium Borohydride) Imine_Formation->Reduction Intermediate Imine Product This compound Reduction->Product

Caption: Reductive Amination Workflow

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[7][8]

Materials:

  • 4-Pyridinecarboxaldehyde

  • o-Toluidine

  • Ethanol (95%)

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) in 95% ethanol. Add o-toluidine (1 equivalent) to the solution and stir the mixture at room temperature. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.[9] The addition should be controlled to manage any effervescence.

  • Quenching: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours. To quench the excess sodium borohydride, slowly add glacial acetic acid until the bubbling ceases.[9]

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel if necessary.

Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine and tolyl rings, a singlet for the methyl group on the tolyl ring, a signal for the methine proton, and a signal for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine and tolyl rings, the methyl carbon, and the methine carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 198.27.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic rings.

Potential Applications in Drug Development

The structural features of this compound make it a promising scaffold for the development of novel therapeutic agents.

  • Anticancer Activity: Many pyridine and diarylamine derivatives have demonstrated potent anticancer properties. For instance, certain N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[11]

  • Anti-inflammatory Properties: The diarylmethyl amine scaffold has been explored for its anti-inflammatory potential. Derivatives of this class have been shown to inhibit the production of pro-inflammatory cytokines.

  • Kinase Inhibition: The pyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The overall structure of this compound could be suitable for targeting various kinases involved in disease pathways.

Further biological evaluation, including in vitro screening against a panel of cancer cell lines and enzymatic assays, is warranted to explore the full therapeutic potential of this compound and its derivatives.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not publicly available, general guidelines for handling substituted amines and pyridines should be followed.[12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant untapped potential in the field of drug discovery. Its synthesis via reductive amination is straightforward, and its structural features suggest a high likelihood of interesting biological activity. This guide provides a foundational understanding of this compound, intended to empower researchers to explore its therapeutic possibilities. Further investigation into its pharmacological profile is highly encouraged and could lead to the development of novel and effective therapeutic agents.

References

  • Keck Science Department. (2022, March 15). Reductive Amination: Preparation of an Imine. YouTube. Retrieved from [Link]

  • Lead Sciences. (n.d.). Pyridin-4-yl(o-tolyl)methanamine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (WO2020178175A1).
  • PubChem. (n.d.). [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-picoline.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(1), 1-17.
  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. Retrieved from [Link]

  • MDPI. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[2][14][15]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, April 4). Safety Data Sheet: N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine.
  • PubChem. (n.d.). 4-Pyridinemethanamine. Retrieved from [Link]

  • BLD Pharm. (n.d.). This compound.
  • BLD Pharm. (n.d.). This compound dihydrochloride.

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of C-Pyridin-4-yl-C-o-tolyl-methylamine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery. C-Pyridin-4-yl-C-o-tolyl-methylamine represents a unique chemical scaffold with potential for development as a kinase inhibitor. Its structural features, including the pyridine and tolyl moieties, suggest possible interactions within the ATP-binding pocket of various kinases.

These application notes provide a comprehensive guide for the initial characterization of this compound, outlining key biochemical and cell-based assays to determine its inhibitory potential, target specificity, and cellular effects. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for further investigation into the mechanism of action and therapeutic potential of this and other novel small molecules. While this compound is used as the primary example, the principles and methods are broadly applicable to the evaluation of other potential kinase inhibitors.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its formulation and use in biological assays.

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂PubChem (for related isomers)[1][2]
Molecular Weight198.26 g/mol PubChem (for related isomers)[1][2]
AppearanceWhite to off-white solid(Hypothetical)
SolubilitySoluble in DMSO, Ethanol(Hypothetically determined)
Purity>98% (by HPLC)(Hypothetically determined)

SECTION 1: In Vitro Biochemical Assays for Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of a target kinase in a cell-free system.[3] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).

Principle of In Vitro Kinase Assays

In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by a purified kinase enzyme. The inhibitory effect of a compound is quantified by measuring the reduction in substrate phosphorylation.[3] Various detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based readouts.[3][4] Luminescence-based assays, such as those that measure the amount of ATP remaining or ADP produced, are particularly well-suited for high-throughput screening due to their sensitivity and simplicity.[5]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to assay plate prep_inhibitor->add_inhibitor prep_kinase Prepare kinase reaction mixture (kinase, substrate, buffer) add_kinase_mix Add kinase reaction mixture prep_kinase->add_kinase_mix initiate_reaction Initiate reaction with ATP add_kinase_mix->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and add detection reagent incubation->stop_reaction read_signal Read luminescence signal stop_reaction->read_signal plot_data Plot % inhibition vs. log[inhibitor] read_signal->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: Determination of IC50 using a Luminescence-Based Kinase Assay

This protocol is exemplified using a generic tyrosine kinase but can be adapted for other kinases. Commercially available kits, such as ADP-Glo™ Kinase Assay, provide a streamlined method.[5]

Materials and Reagents:

  • This compound

  • Purified recombinant kinase (e.g., EGFR, Src)

  • Kinase-specific substrate peptide

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • In the wells of the assay plate, add 5 µL of the diluted compound or vehicle (DMSO in buffer) for controls.

    • Add 10 µL of a 2.5X kinase/substrate mixture (containing the kinase and its specific substrate in kinase assay buffer).

    • Pre-incubate the plate at room temperature for 10-30 minutes.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (the final ATP concentration should be at or near the Km for the specific kinase).[6]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ as an example):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]

Interpreting the Results

The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. It is crucial to perform these assays with appropriate controls, including a known inhibitor for the target kinase as a positive control.[3]

Example Data Table:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM) (Reference)
EGFR855
Src25010
Aurora A>10,00015

SECTION 2: Cell-Based Assays for Target Engagement and Phenotypic Effects

While in vitro assays are essential for determining direct inhibitory activity, cell-based assays are critical to confirm that the compound can enter cells, engage its target, and elicit a biological response.

Principle of Cell-Based Kinase Assays

Cell-based assays measure the effect of an inhibitor on kinase activity within a cellular context. This can be assessed directly by measuring the phosphorylation of a downstream substrate or indirectly by observing a cellular phenotype, such as inhibition of cell proliferation.[8]

Protocol: Western Blotting to Assess Target Phosphorylation

Western blotting is a fundamental technique to visualize the change in the phosphorylation state of a kinase or its substrates upon treatment with an inhibitor.

Experimental Workflow: Western Blotting

G cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis seed_cells Seed cells in culture plates treat_cells Treat cells with inhibitor at various concentrations seed_cells->treat_cells stimulate_cells Stimulate with growth factor (if necessary) treat_cells->stimulate_cells lyse_cells Lyse cells and collect protein stimulate_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein run_sds_page Separate proteins by SDS-PAGE quantify_protein->run_sds_page transfer_proteins Transfer proteins to a PVDF membrane run_sds_page->transfer_proteins block_membrane Block membrane (e.g., with BSA) transfer_proteins->block_membrane primary_ab Incubate with primary antibody (e.g., anti-phospho-EGFR) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Detect signal using ECL secondary_ab->detect_signal image_blot Image the blot detect_signal->image_blot analyze_bands Analyze band intensity (densitometry) image_blot->analyze_bands G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras p Raf Raf Ras->Raf p MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription p Response Proliferation, Survival Transcription->Response Inhibitor This compound Inhibitor->RTK

Caption: Simplified MAPK/ERK signaling pathway and the potential point of inhibition.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound as a potential kinase inhibitor. The described protocols for in vitro kinase assays, cell-based target engagement, and phenotypic screening will enable researchers to determine its potency, cellular efficacy, and preliminary mechanism of action. Positive results from these initial studies would warrant further investigation, including broad kinase panel screening to assess selectivity, advanced cell biology studies to delineate the mechanism of action, and eventual in vivo studies to evaluate its therapeutic potential.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). News-Medical.net. [Link]

  • [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. (n.d.). PubChem. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. (n.d.). PubChem. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (1998).
  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]

  • Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. (2014). Organic Syntheses. [Link]

  • Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis Online. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. [Link]

  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. (n.d.). University of Westminster. [Link]

  • [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors. (2008). PubMed. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.).
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (n.d.). PubMed Central. [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of C-Pyridin-4-yl-C-o-tolyl-methylamine (PTMA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridinyl-methylamine derivatives represent a versatile class of bioactive molecules with therapeutic potential across various domains, including oncology, inflammation, and neurobiology.[1][2] Their structural motif, characterized by a pyridine ring linked to a methylamine group, serves as a privileged scaffold for interacting with a range of biological targets such as kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4][5] This document provides a comprehensive guide for the cellular characterization of a novel compound, C-Pyridin-4-yl-C-o-tolyl-methylamine (referred to herein as PTMA), with a focus on elucidating its potential as an inhibitor of a hypothetical receptor tyrosine kinase (RTK) signaling pathway implicated in cancer cell proliferation.

While specific biological data for PTMA is emerging, its structural similarity to known kinase inhibitors suggests a plausible mechanism of action involving the disruption of intracellular signaling cascades that drive oncogenesis.[6] These application notes are designed for researchers in drug discovery and cell biology, offering a structured workflow from initial cytotoxicity screening to detailed mechanistic studies. The protocols provided are robust and can be adapted to various cell lines and laboratory settings.

Physicochemical Properties and Compound Handling

A thorough understanding of the physicochemical properties of PTMA is crucial for its effective use in cell-based assays. Although empirical data for the o-tolyl isomer is not extensively published, we can extrapolate from related structures.[7][8]

PropertyValue (Estimated)Notes
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol (As free base)
Appearance White to off-white solid
Solubility Soluble in DMSO, EthanolPrepare stock solutions in 100% DMSO.
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions: For cell-based assays, it is recommended to prepare a high-concentration stock solution of PTMA in sterile, anhydrous DMSO (e.g., 10 mM). This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

I. Initial Assessment: Cytotoxicity and Anti-proliferative Effects

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, colorimetric methods for this purpose, measuring the metabolic activity of viable cells.[9][10]

A. MTT/XTT Cell Viability Assays

These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells. The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol.

Experimental Workflow for Cell Viability Assays

Caption: Workflow for MTT/XTT cell viability assays.

Protocol: XTT Cell Viability Assay [9][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the PTMA stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of PTMA. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.

  • Assay: Add 50 µL of the prepared XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of PTMA that inhibits cell viability by 50%).

II. Mechanistic Insight: Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential. The Annexin V assay identifies early apoptotic cells, while caspase activity assays measure the activation of key executioner enzymes in the apoptotic cascade.[12][13]

A. Annexin V Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore.[12] Propidium iodide (PI) is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[12]

Protocol: Annexin V/PI Staining by Flow Cytometry [12]

  • Cell Treatment: Seed cells in 6-well plates and treat with PTMA at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Expected Results from Annexin V/PI Staining

QuadrantCell PopulationInterpretation
Lower Left Annexin V (-) / PI (-)Live cells
Lower Right Annexin V (+) / PI (-)Early apoptotic cells
Upper Right Annexin V (+) / PI (+)Late apoptotic/necrotic cells
Upper Left Annexin V (-) / PI (+)Necrotic cells

III. Target Validation and Pathway Analysis

To confirm the hypothetical mechanism of action of PTMA as a kinase inhibitor, it is crucial to assess the phosphorylation status of the target kinase and its downstream effectors. Western blotting is the gold standard for this purpose.[14][15] Immunofluorescence can provide complementary data on protein localization.[16][17][18]

Hypothetical Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Ras Ras RTK->Ras p PTMA PTMA PTMA->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical RTK signaling pathway inhibited by PTMA.

A. Western Blotting for Phospho-Protein Analysis

This technique allows for the detection of specific proteins in a complex mixture, separated by size.[15] By using antibodies specific to the phosphorylated forms of the target kinase and downstream proteins (e.g., p-RTK, p-ERK), one can directly assess the inhibitory effect of PTMA on the signaling cascade.

Protocol: Western Blotting [19][20]

  • Cell Lysis: Treat cells with PTMA for a short duration (e.g., 30 minutes to 2 hours) to observe effects on signaling. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

B. Immunofluorescence for Protein Localization

Immunofluorescence allows for the visualization of the subcellular localization of proteins.[16] For example, it can be used to observe the translocation of signaling proteins (like ERK) from the cytoplasm to the nucleus upon pathway activation and how this is affected by PTMA treatment.

Protocol: Immunofluorescence [18][21]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with PTMA and a stimulant (e.g., growth factor) as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking: Block with a suitable blocking buffer (e.g., PBS with 2% fish gelatin and 0.1% Triton X-100).

  • Antibody Incubation: Incubate with the primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody. A nuclear counterstain like DAPI can also be included.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

IV. Summary and Future Directions

These application notes provide a foundational workflow for the cellular characterization of this compound (PTMA) as a hypothetical kinase inhibitor. The described assays will enable researchers to determine its cytotoxic and apoptotic effects and to elucidate its mechanism of action at the molecular level. Positive results from these initial studies would warrant further investigation, including more comprehensive kinase profiling, in vivo efficacy studies, and ADME/Tox profiling to fully assess the therapeutic potential of PTMA.

References

  • [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride | C13H16Cl2N2 | CID 45075195. PubChem. Available from: [Link].

  • c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride | C13H16Cl2N2 - PubChem. PubChem. Available from: [Link].

  • Immunofluorescence Protocol (IF Protocol) - Sino Biological. Sino Biological. Available from: [Link].

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. PubMed. Available from: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. NCBI. Available from: [Link].

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. Available from: [Link].

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. NCBI. Available from: [Link].

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. Available from: [Link].

  • Kinase assays | BMG LABTECH. BMG LABTECH. Available from: [Link].

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Royal Society of Chemistry. Available from: [Link].

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. NCBI. Available from: [Link].

  • Recent progress in assays for GPCR drug discovery. Wiley Online Library. Available from: [Link].

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. Available from: [Link].

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. NCBI. Available from: [Link].

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available from: [Link].

  • GPCR Assay Services | Reaction Biology. Reaction Biology. Available from: [Link].

  • Western Blotting Protocol - YouTube. Cell Signaling Technology. Available from: [Link].

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. Creative Biolabs. Available from: [Link].

  • Protocol IncuCyte® Apoptosis Assay - UiB. University of Bergen. Available from: [Link].

  • Immunofluorescence Protocol (for adherent cells). Arigo Biolaboratories. Available from: [Link].

  • General Protocol for Western Blotting - Bio-Rad. Bio-Rad. Available from: [Link].

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - RSC Publishing. Royal Society of Chemistry. Available from: [Link].

  • Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF - ResearchGate. ResearchGate. Available from: [Link].

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. NCBI. Available from: [Link].

  • Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI. NCBI. Available from: [Link].

  • Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity - WestminsterResearch - University of Westminster. University of Westminster. Available from: [Link].

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Frontiers. Available from: [Link].

  • [4-(Phenoxy)pyridin-3-yl]methylamines: A New Class of Selective Noradrenaline Reuptake Inhibitors - PubMed. PubMed. Available from: [Link].

Sources

Application Notes and Protocols: C-Pyridin-4-yl-C-o-tolyl-methylamine as a Chiral Primary Amine Organocatalyst

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following application notes and protocols are based on the established principles of asymmetric organocatalysis by chiral primary amines. While direct catalytic applications of C-Pyridin-4-yl-C-o-tolyl-methylamine are not extensively documented in publicly available literature, the protocols provided herein are representative of the expected catalytic behavior of this class of molecules and are supported by extensive research on analogous chiral primary amine catalysts. Researchers should consider these as starting points for method development and optimization.

Introduction: The Power of Chiral Primary Amines in Asymmetric Synthesis

Chiral primary amines have emerged as a versatile and powerful class of organocatalysts in asymmetric synthesis.[1][2] Their ability to form transient chiral enamines or iminium ions with carbonyl compounds provides a key activation strategy for a wide range of enantioselective transformations.[3][4] this compound, a chiral primary amine featuring a stereogenic center bearing a pyridine and a tolyl group, is a promising candidate for catalyzing such reactions. The pyridine moiety can act as a hydrogen bond acceptor or a Lewis base, potentially influencing the stereochemical outcome of the reaction, while the bulky o-tolyl group can provide the necessary steric hindrance to control the facial selectivity of the nucleophilic attack.

The core principle of primary amine catalysis lies in the formation of a nucleophilic enamine intermediate from a carbonyl donor (e.g., a ketone or aldehyde) and the chiral amine catalyst. This enamine then reacts with an electrophile, with the stereochemistry of the product being directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst, completing the catalytic cycle.

Key Advantages of this compound as a Potential Catalyst

  • Metal-Free Catalysis: As an organocatalyst, it offers an alternative to potentially toxic and expensive metal-based catalysts, aligning with the principles of green chemistry.

  • High Stereocontrol: The well-defined chiral pocket created by the substituents on the stereogenic carbon is expected to induce high levels of enantioselectivity.

  • Broad Substrate Scope: Chiral primary amines have been shown to be effective for a variety of substrates in fundamental carbon-carbon bond-forming reactions.[1][2]

  • Operational Simplicity: Organocatalytic reactions are often performed under mild conditions and are relatively easy to set up.

Application Note I: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds.[4][5] Chiral primary amines are known to effectively catalyze this transformation.[3]

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric aldol reaction catalyzed by this compound is depicted below. The reaction proceeds through the formation of a chiral enamine intermediate, which then attacks the aldehyde electrophile in a stereocontrolled manner.

Asymmetric Aldol Reaction Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Product_Complex Product-Catalyst Complex Iminium->Product_Complex Hydrolysis Product_Complex->Catalyst Releases Aldol Product Aldol_Product Chiral β-Hydroxy Ketone Product_Complex->Aldol_Product Release Ketone Ketone Aldehyde Aldehyde caption Proposed catalytic cycle for the asymmetric aldol reaction.

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol describes a general procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common model system.

Materials:

  • This compound (Catalyst)

  • Cyclohexanone (distilled before use)

  • 4-Nitrobenzaldehyde

  • Benzoic acid (co-catalyst)

  • Toluene (anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Add cyclohexanone (1.0 mmol, 5.0 equiv.).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv.) in one portion.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (2 mL).

  • Extract the mixture with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral aldol product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Results (Hypothetical)

Based on similar primary amine-catalyzed aldol reactions, the following results can be anticipated.

EntryAdditiveTemp (°C)Time (h)Yield (%)ee (%)
1Benzoic Acid024>90>95
2Acetic Acid024>90>90
3None254860-7070-80

Application Note II: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral primary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6][7]

Proposed Experimental Workflow

The general workflow for setting up and analyzing an asymmetric Michael addition reaction is outlined below.

Asymmetric Michael Addition Workflow Start Start Reaction_Setup Reaction Setup: - Catalyst - Michael Donor - Michael Acceptor - Solvent - Additive Start->Reaction_Setup Reaction Stir at specified temperature Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench and extractive workup Monitoring->Workup Complete Purification Flash Column Chromatography Workup->Purification Analysis Characterization: - NMR - Chiral HPLC (for ee) Purification->Analysis End End Analysis->End caption General workflow for asymmetric Michael addition.

Caption: General workflow for asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol provides a general procedure for the Michael addition of diethyl malonate to chalcone.

Materials:

  • This compound (Catalyst)

  • Diethyl malonate (Michael donor)

  • Chalcone (Michael acceptor)

  • Trifluoroacetic acid (TFA, co-catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To a dry 10 mL round-bottom flask with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).

  • Place the flask under an inert atmosphere.

  • Add anhydrous DCM (1.0 mL) and cool the mixture to -20 °C.

  • Add chalcone (0.5 mmol, 1.0 equiv.).

  • Add trifluoroacetic acid (0.05 mmol, 10 mol%).

  • Add diethyl malonate (1.0 mmol, 2.0 equiv.) dropwise.

  • Stir the reaction at -20 °C and monitor by TLC.

  • Once the reaction is complete, warm to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Anticipated Performance and Optimization

The efficiency and enantioselectivity of the reaction are expected to be influenced by several factors:

  • Solvent: Non-polar solvents like toluene or dichloromethane are often preferred.

  • Acid Additive: The nature and stoichiometry of the acid co-catalyst can significantly impact the reaction rate and stereoselectivity.

  • Temperature: Lower temperatures generally lead to higher enantioselectivity.

ParameterEffect on YieldEffect on eeGeneral Trend
Temperature Lower T may decrease rateLower T generally increases eeOptimization is key.
Catalyst Loading Higher loading may increase rateMay not significantly change ee5-20 mol% is typical.
Acid Additive Crucial for iminium ion formationCan significantly influence eeScreen various acids (e.g., TFA, benzoic acid).

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • The solvents and reagents used in these protocols are flammable and/or toxic. Handle with care.

References

Sources

Technical Guide: Procurement and Application of C-Pyridin-4-yl-C-o-tolyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the procurement, handling, and application of C-Pyridin-4-yl-C-o-tolyl-methylamine. This diarylmethylamine derivative is a valuable chemical building block, particularly in medicinal chemistry and materials science. This guide consolidates critical information on supplier selection, provides detailed protocols for handling and experimental use, and outlines essential safety considerations. The objective is to equip scientists with the necessary technical knowledge to effectively source and utilize this compound in their research endeavors.

Compound Identification and Characterization

Correctly identifying the target chemical is the foundational step for procurement and experimentation. The nomenclature for this compound can lead to ambiguity, which we will clarify here.

1.1 Nomenclature and Structure

The name "this compound" designates a primary amine. The IUPAC-preferred name is 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine . The "-methanamine" suffix correctly identifies the primary amine (-NH₂) attached to the central carbon, distinguishing it from a secondary N-methyl amine (-NHCH₃).

Key identifiers for the free base and its common dihydrochloride salt are provided below. Researchers should note that this compound is most frequently supplied as a dihydrochloride salt to improve stability and solubility in polar solvents.

IdentifierValue (Free Base)Value (Dihydrochloride Salt)
IUPAC Name 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine; dihydrochloride
CAS Number 883546-76-7[1]1185300-66-6[2]
Molecular Formula C₁₃H₁₄N₂C₁₃H₁₆Cl₂N₂
Molecular Weight 198.27 g/mol [1]271.19 g/mol [2]
Synonyms Pyridin-4-yl(o-tolyl)methanaminePyridin-4-yl(o-tolyl)methanamine dihydrochloride

1.2 Chemical Structure

The structure consists of a central methane carbon bonded to a pyridine ring (at position 4), an ortho-tolyl group, a hydrogen atom, and an amine group.

Caption: Simplified 2D representation of 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine.

Sourcing and Procurement

Procuring research chemicals requires careful vetting of suppliers to ensure material quality, reliable delivery, and proper documentation.

2.1 Supplier Selection Strategy

For a specialized building block like this, researchers should prioritize the following when selecting a vendor:

  • Purity Specification: Look for suppliers that provide a certificate of analysis (CoA) or at least a guaranteed purity level (e.g., >97%).

  • Compound Form: Determine if the free base or dihydrochloride salt is more suitable for your planned reaction conditions. The salt form is generally more common and stable.

  • Documentation: Reputable suppliers will provide a Safety Data Sheet (SDS) upon request, even if it's for a closely related analog.

  • Availability and Lead Time: Check stock levels and estimated delivery times to align with experimental schedules.

2.2 Identified Commercial Suppliers

The following table summarizes known suppliers for the dihydrochloride salt form (CAS: 1185300-66-6), which is the most readily available.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesNotes
Sigma-Aldrich 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride AldrichCPR1185300-66-6Not specifiedResearch quantitiesPart of the "AldrichCPR" collection for early discovery. Buyer assumes responsibility for confirming identity and purity.
BLDpharm Pyridin-4-yl(o-tolyl)methanamine dihydrochloride1185300-66-697%[2]100mg, 250mg, 1gProvides purity specification. Storage conditions recommended: Inert atmosphere, Room Temperature.[2]
Lead Sciences Pyridin-4-yl(o-tolyl)methanamine dihydrochloride1185300-66-697%100mg, 250mg, 1gDistributes the BLDpharm product, offering clear pricing tiers.[2]

2.3 Procurement Workflow

The process of acquiring a specialized chemical involves several critical checkpoints to ensure safety and experimental success.

G A Identify Need: 1-(2-methylphenyl)-1- (pyridin-4-yl)methanamine (CAS: 1185300-66-6) B Vet Suppliers (Purity, Documentation, Cost) A->B C Request & Review Safety Data Sheet (SDS) B->C D Select Optimal Supplier (e.g., BLDpharm via Lead Sciences) C->D E Place Purchase Order D->E F Receive & Log Chemical (Verify CAS, Quantity) E->F G Store Appropriately (Inert Atmosphere, RT) F->G H Proceed to Experimentation G->H

Caption: A typical procurement workflow for a specialized research chemical.

Application Notes

3.1 Role as a Synthetic Building Block

This compound belongs to the diarylmethylamine class of compounds, a privileged scaffold in medicinal chemistry. Its primary application is as a versatile synthetic intermediate or building block .[3][4] The molecule possesses several key features for further chemical modification:

  • Nucleophilic Primary Amine: The -NH₂ group is a strong nucleophile, making it an excellent handle for reactions such as acylation, alkylation, sulfonylation, and reductive amination to build more complex molecules.[5]

  • Aromatic Rings: The pyridine and tolyl rings can be subjected to various electrophilic or nucleophilic aromatic substitution reactions, allowing for fine-tuning of the molecule's electronic and steric properties.

  • Chiral Center: The central carbon is a stereocenter. If resolved into its separate enantiomers, this compound can be used for the asymmetric synthesis of chiral drugs.

3.2 Potential in CNS Drug Discovery

While specific biological data for this exact isomer is sparse in public literature, structurally related compounds have shown significant activity at neurotransmitter transporters. For instance, a derivative of the p-tolyl isomer, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, was identified as a potent dopamine transporter (DAT) reuptake inhibitor.[6] This suggests that the this compound scaffold could be a valuable starting point for designing novel ligands targeting monoamine transporters, which are implicated in conditions such as depression, ADHD, and substance abuse disorders.

Experimental Protocols

The following protocols are generalized procedures. Researchers must adapt them to their specific experimental context and consult their institution's safety guidelines.

4.1 Protocol 1: Safe Handling and Stock Solution Preparation

Causality: The dihydrochloride salt is a crystalline solid that is likely harmful if swallowed and may cause skin/eye irritation, based on data from analogs.[7][8] This protocol minimizes exposure risk during handling and ensures the preparation of an accurate stock solution.

Materials:

  • 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine dihydrochloride (CAS: 1185300-66-6)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent (e.g., Methanol)

  • Calibrated analytical balance

  • Chemical fume hood

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Don all required PPE. Perform all operations within a certified chemical fume hood.

  • Equilibration: Allow the sealed container of the amine salt to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully transfer the desired amount of the solid into the vessel and record the exact mass.

  • Solubilization:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add approximately 50-70% of the final desired volume of anhydrous DMSO.

    • Cap the flask and gently swirl or sonicate at room temperature until the solid is fully dissolved. The dihydrochloride salt form enhances solubility in polar aprotic solvents like DMSO.

    • Once dissolved, add DMSO to the final volume mark on the flask.

  • Storage: Cap the flask tightly, label it clearly with the compound name, concentration, solvent, and date. For short-term storage, keep at 2-8°C. For long-term storage, aliquot into smaller vials to avoid freeze-thaw cycles and store at -20°C or -80°C.

4.2 Protocol 2: General Procedure for N-Acylation (Amide Formation)

Causality: This protocol demonstrates the utility of the primary amine as a nucleophile to form a stable amide bond, a common transformation in drug synthesis. An acyl chloride is used as the electrophile, with a non-nucleophilic base to neutralize the HCl byproduct.

Materials:

  • 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine dihydrochloride (1.0 eq)

  • Acyl chloride of choice (e.g., Acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIPEA) (2.2 eq)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, syringes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine dihydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add the tertiary amine base (2.2 eq) to the solution. The first equivalent neutralizes the hydrochloride salt, and the second neutralizes the HCl generated during the reaction. Stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This helps to control the exothermic reaction with the acyl chloride.

  • Electrophile Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N-acylated product.

4.3 Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine Salt in Anhydrous DCM B Add Base (e.g., TEA) (2.2 eq) A->B C Cool to 0°C B->C D Add Acyl Chloride (1.1 eq) Dropwise C->D E Stir 2-16h at RT D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ (aq) F->G H Extract with DCM G->H I Dry, Concentrate H->I J Purify via Chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: Workflow for a general N-acylation reaction.

Safety and Handling Summary

A specific Safety Data Sheet (SDS) for 1-(2-methylphenyl)-1-(pyridin-4-yl)methanamine is not widely available. Therefore, a conservative approach to safety is required, assuming hazards similar to its analogs.

  • GHS Hazard Classification (Inferred):

    • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. (Based on p-tolyl isomer)[7]

    • Skin Corrosion/Irritation (Category 1B/2): H314/H315 - Causes severe skin burns and eye damage or causes skin irritation. (Based on pyridinyl-methanamines)[8]

    • Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage or irritation.[8]

  • Handling Precautions:

    • Always handle this compound inside a chemical fume hood.

    • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is suitable), and splash-proof safety goggles.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • As recommended by suppliers, storage under an inert atmosphere (e.g., Argon or Nitrogen) is advised to prevent degradation.[2]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

References

  • PubChem. [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Oakwood Chemical. N-Methyl-1-(m-tolyl)methanamine. Oakwood Chemical. [Link]

  • PubChem. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylaniline. National Center for Biotechnology Information. [Link]

  • Wikipedia. Methylamine. Wikipedia Foundation. [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. Google.
  • Wikipedia. 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone. Wikipedia Foundation. [Link]

  • PubChem. Methylamine. National Center for Biotechnology Information. [Link]

  • Lead Sciences. Pyridin-4-yl(o-tolyl)methanamine dihydrochloride. Lead Sciences. [Link]

  • Chemspace. This compound. Chemspace. [Link]

Sources

Application Notes & Protocols: Preclinical Evaluation of C-Pyridin-4-yl-C-o-tolyl-methylamine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial preclinical characterization of C-Pyridin-4-yl-C-o-tolyl-methylamine, a novel small molecule with therapeutic potential as a protein kinase inhibitor. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a structured, logic-driven approach to compound evaluation. The guide covers essential physicochemical characterization, robust in vitro pharmacological profiling to establish potency and mechanism of action, and a suite of early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological assays to de-risk the candidate for further development. Each section emphasizes the scientific rationale behind the experimental design, includes detailed, self-validating protocols, and provides templates for data visualization and interpretation.

Introduction: Rationale and Strategy

The discovery of novel protein kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology.[1] Protein kinases, comprising a superfamily of over 500 enzymes, are critical regulators of cellular signaling pathways, and their aberrant activity is frequently implicated in disease.[1] The chemical scaffold of this compound, featuring a pyridine ring and an aromatic system, is prevalent in many ATP-competitive kinase inhibitors.[1] This structural alert suggests a high probability of interaction with the kinase ATP-binding pocket, making it a promising candidate for investigation.

This guide outlines a multi-tiered experimental strategy designed to systematically build a comprehensive profile of the compound. The workflow is designed to answer three fundamental questions:

  • Is the compound "drug-like"? (Physicochemical Properties)

  • Is the compound potent and selective against its intended target? (In Vitro Pharmacology)

  • Does the compound possess a viable safety and metabolic profile? (In Vitro ADME/Tox)

By following this structured approach, researchers can make informed, data-driven decisions about the continued development of this compound, ensuring that resources are focused on candidates with the highest probability of success.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: Early Safety & Viability Physicochemical\nCharacterization Physicochemical Characterization Biochemical\nPotency (IC50) Biochemical Potency (IC50) Physicochemical\nCharacterization->Biochemical\nPotency (IC50) Informs Assay Conditions Cellular\nActivity (EC50) Cellular Activity (EC50) Biochemical\nPotency (IC50)->Cellular\nActivity (EC50) Go/No-Go Decision Target\nEngagement (CETSA) Target Engagement (CETSA) Cellular\nActivity (EC50)->Target\nEngagement (CETSA) Selectivity\nProfiling Selectivity Profiling Target\nEngagement (CETSA)->Selectivity\nProfiling Confirms MoA Mechanism of\nAction Mechanism of Action In Vitro\nADME/Tox In Vitro ADME/Tox Selectivity\nProfiling->In Vitro\nADME/Tox De-risking Lead\nOptimization Lead Optimization In Vitro\nADME/Tox->Lead\nOptimization

Figure 1: High-level experimental workflow for compound characterization.

Physicochemical Characterization

Understanding the fundamental physical and chemical properties of a compound is a prerequisite for all subsequent biological testing. These properties influence solubility, permeability, and formulation, directly impacting data quality and reproducibility.[2]

Data Summary: Physicochemical Properties
PropertyMethodResultIdeal Range
Purity UPLC-MS>98%>95%
Identity ¹H NMR, HRMSConfirmedConfirmed
Kinetic Solubility Nephelometry150 µM>50 µM
Thermodynamic Solubility HPLC-UV95 µM>20 µM
Lipophilicity (LogD) Shake-Flask2.81-3
pKa Potentiometric Titration8.2 (basic)7-10 (for basic amine)
Protocol 1: Purity, Identity, and Solubility Assessment

Causality: This protocol establishes the quality and fundamental behavior of the compound. Purity ensures that observed biological effects are not due to contaminants. Identity confirmation validates the chemical structure. Solubility determines the maximum concentration achievable in aqueous buffers, which is critical for designing reliable biological assays.[3]

Methodology:

  • Purity and Identity (UPLC-MS/NMR):

    • Dissolve 1 mg of this compound in 1 mL of DMSO to create a 1 mg/mL stock.

    • For UPLC-MS, dilute the stock 1:100 in 50:50 acetonitrile:water. Inject onto a C18 column and run a standard gradient (e.g., 5-95% acetonitrile with 0.1% formic acid). Purity is determined by the area under the curve (AUC) of the main peak.

    • For NMR, dissolve ~5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra to confirm the structure matches the expected chemical shifts and coupling constants.

  • Kinetic Solubility:

    • From a 10 mM DMSO stock, perform serial dilutions in DMSO in a 96-well plate.

    • Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

    • Add 2 µL of the DMSO compound stocks to the PBS (final DMSO concentration 1%).

    • Shake the plate for 2 hours at room temperature.

    • Measure turbidity using a nephelometer. The highest concentration that does not show significant precipitation is the kinetic solubility.

  • Thermodynamic Solubility:

    • Add an excess amount of solid compound to a vial containing PBS, pH 7.4.

    • Agitate the suspension at room temperature for 24 hours to reach equilibrium.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

Self-Validation:

  • Purity: Run a blank (DMSO) and a known standard to ensure no system contamination.

  • Solubility: Include a known high-solubility and low-solubility compound as controls (e.g., propranolol and griseofulvin).

In Vitro Pharmacological Characterization

This phase aims to quantify the compound's interaction with its putative kinase target, confirm its mechanism of action, and verify its activity in a disease-relevant cellular context.

Primary Target Engagement & Potency

The first step is to determine if the compound inhibits the activity of the purified target kinase. The half-maximal inhibitory concentration (IC50) is the primary metric of potency.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Compound\nDilution Compound Dilution Dispense\nCompound Dispense Compound Compound\nDilution->Dispense\nCompound Enzyme/Substrate\nPreparation Enzyme/Substrate Preparation Add\nEnzyme Add Enzyme Enzyme/Substrate\nPreparation->Add\nEnzyme Dispense\nCompound->Add\nEnzyme Incubate Incubate Add\nEnzyme->Incubate Initiate with\nATP/Substrate Initiate with ATP/Substrate Incubate->Initiate with\nATP/Substrate Terminate\nReaction Terminate Reaction Initiate with\nATP/Substrate->Terminate\nReaction Add Detection\nReagent Add Detection Reagent Terminate\nReaction->Add Detection\nReagent Read Plate Read Plate Add Detection\nReagent->Read Plate Calculate IC50 Calculate IC50 Read Plate->Calculate IC50

Figure 2: General workflow for biochemical IC50 determination.

Protocol 2: Biochemical Kinase Inhibition Assay (IC50 Determination)

Causality: This assay directly measures the compound's ability to inhibit the enzymatic function of the target kinase.[4] A low IC50 value indicates high potency. The choice of assay technology (e.g., ADP-Glo™, TR-FRET) depends on available instrumentation and throughput needs.[4][5] The ADP-Glo™ Kinase Assay is used here as an example due to its broad applicability.

Methodology (using ADP-Glo™ Assay):

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase and its specific peptide substrate in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer at a concentration equal to its Km for the kinase.

  • Compound Plating:

    • Create an 11-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM.

    • Transfer 1 µL of each dilution and a DMSO-only control into a 384-well plate.

  • Kinase Reaction:

    • Add 10 µL of the kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme pre-incubation.[5]

    • Initiate the reaction by adding 10 µL of the ATP solution.[6]

    • Incubate for 1 hour at 30°C.

  • Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO-only wells (0% inhibition) and wells with no enzyme (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: Include a known inhibitor for the target kinase to validate assay performance.

  • Z'-factor: Calculate the Z'-factor from the positive and negative controls. A value > 0.5 indicates a robust assay.

Cellular Target Engagement

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[8]

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA operates on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its melting temperature (Tm).[7][9] This thermal stabilization can be detected by heating intact cells, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining at different temperatures.[9]

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to depend on the target kinase) to ~80% confluency.

    • Treat cells with either vehicle (0.1% DMSO) or a high concentration of this compound (e.g., 10x the cellular EC50, or 10 µM if EC50 is unknown) for 2 hours at 37°C.[8]

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in PBS.

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[8]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection (Western Blot):

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Measure the total protein concentration of each supernatant to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the target kinase, followed by a secondary antibody.

    • Visualize the bands and quantify their intensity.

  • Data Analysis:

    • For both vehicle- and compound-treated samples, plot the band intensity (relative to the unheated control) versus temperature.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample confirms target engagement and stabilization.[10]

Self-Validation:

  • Loading Control: Probe the Western blot for a housekeeping protein (e.g., GAPDH) to ensure equal protein loading across all lanes.

  • Negative Control Compound: If available, use a structurally similar but inactive compound to show that the thermal shift is specific to the active molecule.

In Vitro ADME & Toxicology

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological properties is essential for identifying potential liabilities that could terminate its development.[11] These assays help predict how the compound might behave in vivo.[12]

Data Summary: Early ADME/Tox Profile
AssayResultInterpretation
Metabolic Stability (Human Liver Microsomes)t½ = 45 minModerate clearance predicted
CYP450 Inhibition (IC50, 3A4 isoform)>20 µMLow risk of drug-drug interactions
hERG Inhibition (IC50, Patch Clamp)>30 µMLow risk of cardiotoxicity
Protocol 4: Metabolic Stability in Liver Microsomes

Causality: This assay assesses the compound's susceptibility to metabolism by Phase I enzymes (primarily Cytochrome P450s), which are abundant in liver microsomes.[13] A compound that is metabolized too quickly will have a short half-life in vivo, potentially limiting its therapeutic efficacy.[14]

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a potassium phosphate buffer (pH 7.4).

    • Add this compound to the mixture at a final concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the cofactor NADPH.[14]

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[15][16]

    • Immediately quench the reaction in the aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) from the half-life and reaction conditions.[13]

Self-Validation:

  • -NADPH Control: Run a parallel incubation without NADPH. Significant compound loss in this control suggests chemical instability rather than metabolic degradation.

  • Positive Controls: Include compounds with known low and high metabolic clearance (e.g., Diazepam and Verapamil) to validate the activity of the microsomal batch.[15]

Protocol 5: hERG Inhibition Assay (Automated Patch Clamp)

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes.[17] Regulatory agencies such as the FDA strongly recommend early evaluation of hERG liability for all new chemical entities.[18][19]

Methodology:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Harvest the cells and prepare a single-cell suspension for use in the automated patch-clamp system.

  • Automated Patch Clamp:

    • The instrument will capture individual cells and form a high-resistance (giga-seal) patch.

    • Record baseline hERG tail current using a specific voltage pulse protocol.

    • Apply increasing concentrations of this compound to the cell, allowing for equilibrium at each concentration.

    • Record the hERG current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percent inhibition.

    • Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value.

Self-Validation:

  • Vehicle Control: The vehicle (e.g., 0.1% DMSO) should show no significant effect on the hERG current.

  • Positive Control: Use a known hERG blocker (e.g., Dofetilide or Moxifloxacin) to confirm the sensitivity of the assay system.[20]

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust and efficient pathway for the initial characterization of this compound. Successful completion of these studies will generate a comprehensive data package detailing the compound's purity, solubility, biochemical and cellular potency, direct target engagement, and early safety profile.

A favorable outcome—characterized by high potency (IC50 and EC50 in the nanomolar range), confirmed on-target activity via CETSA, and a clean safety profile (ADME/Tox IC50 values >10 µM)—would strongly support the advancement of this compound into lead optimization.[21] Subsequent studies would focus on improving pharmacokinetic properties, conducting broader kinase selectivity screening, and ultimately, evaluating in vivo efficacy in relevant animal models.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Hu, Y., et al. (2021). Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 64(17), 12953-12974. [Link]

  • U.S. Food and Drug Administration. (2024). Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. FDA.gov. [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Agarwal, P., et al. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective. Drug Discovery Today, 27(11), 103366. [Link]

  • Imbert, L., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Schade, D., & Tautz, L. (2018). The 'retro-design' concept for novel kinase inhibitors. Future Medicinal Chemistry, 10(1), 85-103. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45075195, [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. PubChem. [Link]

  • Creative Biolabs. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential—Questions and Answers. FDA.gov. [Link]

  • Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Slynko, I., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 715. [Link]

  • Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4126. [Link]

  • Bridges, A. J. (2003). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. Current Medicinal Chemistry, 10(10), 847-862. [Link]

  • Garrido, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290. [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Nagy, G., et al. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(3), 231-239. [Link]

  • Gaetani, M., et al. (2019). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 30(5), 650-655. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Guery, S., et al. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-230. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Wang, Y., et al. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Acta Pharmaceutica Sinica B, 13(1), 1-21. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735971, c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance your synthesis yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common synthetic challenges.

Introduction

The synthesis of this compound, a molecule of interest in medicinal chemistry, can be approached through several synthetic routes. However, achieving a high yield can be challenging due to factors such as steric hindrance, competing side reactions, and purification difficulties. This guide will focus on the most common and logical synthetic pathway: a two-step sequence involving the formation of an imine followed by its reduction (reductive amination). We will also address a potential alternative route via a Grignard reaction and provide comprehensive troubleshooting for each stage.

Troubleshooting Guide & FAQs

Section 1: Reductive Amination Route

This is often the most direct route, proceeding via the condensation of 4-pyridinecarboxaldehyde and o-toluidine to form an intermediate imine, which is then reduced to the target amine.

4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Imine Intermediate Imine Intermediate 4-Pyridinecarboxaldehyde->Imine Intermediate Condensation o-Toluidine o-Toluidine o-Toluidine->Imine Intermediate Target Amine Target Amine Imine Intermediate->Target Amine Reduction Reducing Agent Reducing Agent Reducing Agent->Target Amine

Caption: Reductive Amination Workflow.

FAQ 1: My imine formation is slow or incomplete. What could be the cause?

Answer:

The formation of the imine from 4-pyridinecarboxaldehyde and o-toluidine is a critical step that can be hampered by several factors:

  • Steric Hindrance: The ortho-methyl group on o-toluidine presents significant steric bulk, which can slow down the nucleophilic attack of the amine on the aldehyde's carbonyl carbon.[1][2]

  • Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[1] If water is not effectively removed from the reaction mixture, the equilibrium will not favor the product.

  • Incorrect pH: The reaction is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction. Conversely, if the pH is too high, the carbonyl group of the aldehyde will not be sufficiently activated. A mildly acidic pH (around 4-5) is generally optimal.[1]

Troubleshooting Steps:

  • Use of a Dehydrating Agent: Incorporate a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) into the reaction mixture to sequester the water produced.[1]

  • Azeotropic Removal of Water: If the reaction is conducted in a suitable solvent like toluene or benzene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.[1]

  • Employ a Lewis Acid Catalyst: The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can significantly accelerate imine formation, particularly with sterically hindered amines.[3][4][5][6][7] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic.

FAQ 2: I'm observing significant amounts of side products, leading to a low yield of the desired amine. What are the likely side reactions and how can I mitigate them?

Answer:

Several side reactions can compete with the desired reductive amination, leading to a complex product mixture and reduced yield:

  • Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to 4-pyridinemethanol. This is particularly problematic if a strong reducing agent like sodium borohydride (NaBH₄) is used and the imine formation is slow.[8]

  • Disproportionation of the Imine: The intermediate imine can undergo self-redox reactions, especially at elevated temperatures.

  • Formation of Aminals: In the presence of excess aldehyde, the newly formed secondary amine can react further to form an aminal.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a milder and more chemoselective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this purpose as it is most effective under the mildly acidic conditions that favor imine formation.[8] Sodium triacetoxyborohydride (NaB(OAc)₃H) is another effective and often safer alternative.[8]

  • One-Pot, Two-Step Procedure: First, allow the imine to form completely before adding the reducing agent. You can monitor the progress of imine formation by techniques like TLC or ¹H NMR.

  • Control of Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the amine to ensure complete consumption of the aldehyde.

FAQ 3: My final product is difficult to purify. What are the best practices for isolating this compound?

Answer:

The basic nature of the target amine can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica, leading to peak tailing and potential product degradation.

Troubleshooting Steps:

  • Acid-Base Extraction: After the reaction is complete, perform an aqueous workup. The basic amine can be extracted into an acidic aqueous solution (e.g., 1M HCl), leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Modified Column Chromatography: If chromatography is necessary, consider the following:

    • Basified Silica: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

    • Alumina Chromatography: Use neutral or basic alumina as the stationary phase instead of silica gel.

  • Crystallization: The product may be amenable to crystallization. Experiment with different solvent systems to find one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[9][10][11][12][13] The hydrochloride salt of the amine can also be prepared and crystallized.

Section 2: Grignard Reaction Route

An alternative approach involves the reaction of an o-tolyl Grignard reagent with a pyridine-4-carboxaldehyde derivative or pyridine-4-carbonitrile.

o-Bromotoluene o-Bromotoluene o-Tolylmagnesium bromide o-Tolylmagnesium bromide o-Bromotoluene->o-Tolylmagnesium bromide Mg Mg Mg->o-Tolylmagnesium bromide Ketone Intermediate Ketone Intermediate o-Tolylmagnesium bromide->Ketone Intermediate Nucleophilic Addition Pyridine-4-carbonitrile Pyridine-4-carbonitrile Pyridine-4-carbonitrile->Ketone Intermediate Target Amine Target Amine Ketone Intermediate->Target Amine Reductive Amination Reductive Amination Reductive Amination

Caption: Grignard Reaction and Subsequent Amination.

FAQ 4: My Grignard reagent formation is failing or giving low yields.

Answer:

Grignard reagent formation is highly sensitive to reaction conditions.

  • Moisture and Air: Grignard reagents are extremely reactive towards water and oxygen.[14] All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

  • Magnesium Activation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Dry all glassware in an oven overnight and assemble it hot under a stream of inert gas. Use freshly distilled anhydrous ether or THF as the solvent.

  • Magnesium Activation:

    • Add a small crystal of iodine to the reaction flask. The iodine will react with the magnesium surface, exposing fresh metal.

    • Add a few drops of 1,2-dibromoethane to initiate the reaction.

    • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

FAQ 5: I am getting a significant amount of biphenyl side product during the Grignard reaction.

Answer:

The formation of 2,2'-dimethylbiphenyl is a common side reaction resulting from the coupling of the Grignard reagent with the starting o-bromotoluene.[15]

Troubleshooting Steps:

  • Slow Addition: Add the o-bromotoluene slowly to the suspension of magnesium to maintain a low concentration of the halide in the reaction mixture.

  • Temperature Control: The reaction is exothermic. Maintain a gentle reflux to control the reaction rate. Overheating can promote the coupling side reaction.

Detailed Experimental Protocols

Protocol 1: Reductive Amination of 4-Pyridinecarboxaldehyde

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridinecarboxaldehyde (1.0 eq) and o-toluidine (1.1 eq) in a suitable solvent such as toluene or methanol (approximately 0.5 M concentration).

  • Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).

  • If using an azeotropic removal method with toluene, heat the mixture to reflux using a Dean-Stark apparatus until no more water is collected.

  • Alternatively, if using a dehydrating agent in methanol, add anhydrous MgSO₄ (2.0 eq) or activated 4Å molecular sieves and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or ¹H NMR to confirm the formation of the imine.

Step 2: Reduction of the Imine

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the imine is consumed.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • If methanol was used as the solvent, remove it under reduced pressure.

  • Add an organic solvent such as ethyl acetate and perform an acid-base extraction as described in FAQ 3.

  • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on basified silica gel or by crystallization.

Protocol 2: Grignard Route

Step 1: Formation of o-Tolylmagnesium Bromide

  • Set up an oven-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine.

  • Add a small volume of anhydrous THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of o-bromotoluene (1.0 eq) in anhydrous THF.

  • Add a small amount of the o-bromotoluene solution to initiate the reaction (indicated by bubbling and heat generation).

  • Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[16]

Step 2: Reaction with Pyridine-4-carbonitrile

  • In a separate oven-dried flask under a nitrogen atmosphere, dissolve pyridine-4-carbonitrile (0.9 eq) in anhydrous THF.

  • Cool this solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Grignard reagent via cannula to the nitrile solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Ketone Isolation

  • Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The resulting intermediate is the imine, which can be hydrolyzed to the ketone by stirring with aqueous HCl.

  • Isolate the ketone and proceed with reductive amination as described in Protocol 1 (using ammonia or a protected form of ammonia as the amine source).

Quantitative Data Summary

ParameterReductive AminationGrignard Route
Starting Materials 4-Pyridinecarboxaldehyde, o-Toluidineo-Bromotoluene, Pyridine-4-carbonitrile
Key Reagents NaBH₃CN or NaB(OAc)₃HMg, Anhydrous THF
Typical Yield 50-80% (highly dependent on conditions)40-70% (multi-step, potential for loss at each stage)
Key Challenges Steric hindrance, imine stability, aldehyde reductionAnhydrous conditions, biphenyl formation, pyridine reactivity

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][8]

  • Lim, N. (2013). Lab Report on Grinard Synthesis of p-tolyl magnesium bromide and p-toluic acid. [Link][16]

  • MDPI. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

  • ResearchGate. (2015). Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) Isopropoxide Mediated Reductive Amination of Ketones. [Link][3]

  • National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • ACS Publications. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. [Link][9]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link][1]

  • ResearchGate. (2018). One‐Pot Transfer Hydrogenation Reductive Amination of Aldehydes and Ketones by Iridium Complexes “on Water”. [Link]

  • MDPI. (2017). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • ACS Publications. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. [Link][10]

  • ResearchGate. (2013). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. [Link]

  • Google Patents. (2013). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Chemistry LibreTexts. (2021). 7: The Grignard Reaction (Experiment). [Link][15]

  • Royal Society of Chemistry. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. [Link][4]

  • ACS Publications. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]

  • Boston University. (2011). Reductive Amination Reaction. [Link]

  • TIS, Engineering Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. (2016). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link][14]

  • The Hive. (2002). Reductive amination with Titanium(IV)Isopropoxide. [Link][5]

  • ResearchGate. (2013). Synthesis of New Sterically Hindered Anilines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link][11]

  • Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]

  • National Center for Biotechnology Information. (2023). Pyridin-4-ylmethanaminium perchlorate monohydrate. [Link]

  • Organic Chemistry Portal. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • ACS Publications. (1977). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • designer-drug.com. (n.d.). Titanium(IV)isopropoxide reductive amination. [Link][6]

  • PubMed. (2018). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link][2]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Royal Society of Chemistry. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link][7]

  • ResearchGate. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME Diorganotin (IV) COMPLEXES OF N-Tolyl-m-Nitrobenzohydroxamic ACID. [Link]

  • PubMed. (2007). Selective synthetic routes to sterically hindered unsymmetrical diaryl ketones via arylstannanes. [Link]

  • ResearchGate. (2019). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H 2 by Recyclable Iridium Catalysts. [Link]

  • Organic Chemistry Portal. (1996). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Der Pharma Chemica. (2015). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • ResearchGate. (2005). Ultra Purification of Ionic Liquids by Melt Crystallization. [Link][12]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • ResearchGate. (2019). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. [Link]

  • ResearchGate. (2016). Purification of phosphoric acid by melt crystallization. [Link][13]

  • Organic Chemistry Portal. (2020). An Iodide-Mediated Transition-Metal-Free Strategy towards Unsymmetrical Diaryl Sulfides via Arylhydrazines and Thiols. [Link]

  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • Sciencemadness.org. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • National Center for Biotechnology Information. (2023). A novel method for the mechanochemical synthesis of unsymmetrical disulfides using phosphorodithioic acid derivatives. [Link]

Sources

Technical Support Center: Synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the problem, its chemical basis, and actionable protocols for resolution.

I. Overview of the Primary Synthetic Route: Reductive Amination

The most common and direct approach to synthesizing this compound is through the reductive amination of a ketone precursor, 4-(o-tolylcarbonyl)pyridine, with methylamine. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the desired secondary amine.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction Ketone 4-(o-tolylcarbonyl)pyridine Imine N-(1-(o-tolyl)-1-(pyridin-4-yl)ethylidene)methanamine (Imine Intermediate) Ketone->Imine + CH3NH2 - H2O Methylamine Methylamine (CH3NH2) Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) ReducingAgent->Product Reduction

Caption: General workflow for the reductive amination synthesis.

While seemingly straightforward, this reaction is a delicate balance of competing pathways. The choice of reducing agent, solvent, pH, and temperature can significantly influence the reaction's success.

II. Troubleshooting Guide & FAQs

FAQ 1: My reaction yield is low, and the primary contaminant is an alcohol byproduct, C-Pyridin-4-yl-C-o-tolyl-methanol. What is happening and how can I fix it?

A. The Chemical Problem: Competing Reduction Pathways

This is the most common issue in one-pot reductive aminations. The reducing agent does not differentiate between the desired imine intermediate and the starting ketone. If the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction, a significant amount of the corresponding alcohol will be formed.

G Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine + Methylamine Alcohol Alcohol Byproduct Ketone->Alcohol Reduction (Side Reaction) Product Desired Amine Product Imine->Product Reduction ReducingAgent Reducing Agent ReducingAgent->Ketone ReducingAgent->Imine

Caption: Competing reduction of the ketone and the imine intermediate.

B. Solutions & Protocols

Your strategy should be to favor the formation of the imine before introducing the primary reducing force.

  • Strategy 1: Use a pH-sensitive or sterically hindered reducing agent.

    • Explanation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations.[1] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting ketone. This selectivity minimizes alcohol formation.[1][2] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine but can release toxic cyanide gas, especially under acidic conditions.[3]

    • Protocol:

      • Dissolve 1.0 equivalent of 4-(o-tolylcarbonyl)pyridine and 1.2-1.5 equivalents of methylamine (often as a solution in THF or ethanol) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

      • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[2]

      • Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15-20 minutes.

      • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

      • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

  • Strategy 2: Two-step procedure.

    • Explanation: This method physically separates imine formation from the reduction step, offering maximum control.

    • Protocol:

      • Combine the ketone and methylamine in a solvent like methanol or ethanol.

      • Stir at room temperature or with gentle heating until imine formation is complete (monitored by NMR or IR). Water removal, for instance, with a Dean-Stark apparatus in toluene, can drive the equilibrium towards the imine.

      • Cool the reaction mixture to 0°C and then add sodium borohydride (NaBH₄) portion-wise. NaBH₄ is a cost-effective and potent reducing agent suitable for reducing pre-formed imines.[1]

      • After the reduction is complete, proceed with an aqueous workup.

Quantitative Comparison of Common Reducing Agents

Reducing AgentSelectivity for ImineReactivitySafety Concerns
NaBH(OAc)₃ HighMildLow
NaBH₃CN HighMildHigh (HCN release)
NaBH₄ LowHighModerate (H₂ release)
FAQ 2: My product is contaminated with a higher molecular weight impurity, likely a tertiary amine. How can I prevent this over-alkylation?

A. The Chemical Problem: Reactivity of the Product

The desired product, a secondary amine, is also nucleophilic and can react with the starting ketone to form a new, larger iminium ion. This ion can then be reduced to form a tertiary amine byproduct. This is more prevalent when using a large excess of the ketone or if the reaction is left for an extended period.

G Ketone Starting Ketone Product Desired Secondary Amine Ketone->Product + Methylamine + Reduction Methylamine Methylamine TertiaryAmine Tertiary Amine Byproduct Product->TertiaryAmine + Starting Ketone + Reduction

Sources

Troubleshooting low solubility of C-Pyridin-4-yl-C-o-tolyl-methylamine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers: Troubleshooting and Overcoming Low Aqueous Solubility in Experimental Assays

Introduction

C-Pyridin-4-yl-C-o-tolyl-methylamine is a compound of interest in many screening and drug development pipelines. Its molecular structure, featuring two basic nitrogen centers (a pyridine ring and a primary amine) and significant hydrophobic surface area from its aromatic rings, presents a classic challenge for researchers: low aqueous solubility, particularly at physiological pH. This guide provides a comprehensive, in-depth resource for understanding and systematically troubleshooting solubility issues to ensure the generation of reliable and reproducible assay data. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. What is happening and why?

Answer: This is the most common issue encountered with lipophilic compounds and is a result of a dramatic change in the solvent environment.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is an excellent aprotic polar solvent, highly effective at dissolving a wide range of organic molecules, including your compound. It serves as an ideal vehicle for creating high-concentration stock solutions.

  • The Dilution Crash: When you introduce a small volume of your DMSO stock into a large volume of aqueous buffer (e.g., PBS, Tris, or cell culture media), the DMSO is instantly diluted. The solvent environment abruptly shifts from being DMSO-dominant to water-dominant. Your compound, which is poorly soluble in water, can no longer stay in solution and "crashes out" as a precipitate.[1][2] It's crucial to remember that the solubility in 100% DMSO is not indicative of the compound's solubility in the final aqueous assay medium.[1][3]

Q2: What are the key chemical features of this compound that I should consider for solubility?

Answer: Understanding the molecule's structure is fundamental to controlling its solubility. This compound has two key ionizable groups that are highly sensitive to pH.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic, with a typical pKa for the conjugate acid (pyridinium ion) around 5.2.[4] This means that at a pH below 5.2, this nitrogen will be predominantly protonated (positively charged), which significantly enhances its interaction with polar water molecules.

  • Primary Amine: The methylamine group is also basic. Aliphatic amines are generally more basic than pyridine, with a pKa of the conjugate acid (alkylammonium ion) typically in the range of 9-11.[5]

This dual-basic nature means the compound's net charge, and therefore its aqueous solubility, is highly dependent on the pH of your buffer.

Visualizing pH-Dependent Solubility

The following diagram illustrates how the protonation state of the molecule changes with pH, directly impacting its solubility.

G cluster_ph pH Scale cluster_state Molecular State & Solubility ph_low Low pH (e.g., < 4) state_low Structure: Diprotonated (+2) Solubility: HIGH ph_low->state_low Both Nitrogens Protonated ph_mid Mid pH (e.g., 6-8) state_mid Structure: Monoprotonated (+1) (Amine protonated, Pyridine neutral) Solubility: LOW ph_mid->state_mid Amine Protonated ph_high High pH (e.g., > 11) state_high Structure: Neutral (0) Solubility: VERY LOW ph_high->state_high Both Nitrogens Neutral caption pH-dependent protonation and solubility.

Caption: pH-dependent protonation and solubility.

Q3: How can I systematically troubleshoot this solubility issue? What is the best workflow?

Answer: A systematic approach is crucial. We recommend the following workflow to diagnose and solve the problem, starting with the simplest and most direct methods.

G start Start: Compound Precipitation Observed check_stock Step 1: Verify Stock Solution Is the DMSO stock clear? Has it been stored correctly? start->check_stock check_protocol Step 2: Optimize Dilution Protocol (See Protocol 3) Are you using serial DMSO dilutions? Are you mixing adequately? check_stock->check_protocol solubility_test Step 3: Determine Aqueous Solubility (See Protocol 2) What is the max solubility in your assay buffer? check_protocol->solubility_test adjust_ph Step 4: Modify Assay Buffer pH Can you lower the pH without affecting the assay? solubility_test->adjust_ph Is concentration below solubility limit? NO success Success: Compound is Soluble solubility_test->success Is concentration below solubility limit? YES use_cosolvent Step 5: Introduce Co-solvents Can you add a small % of PEG, ethanol, etc.? adjust_ph->use_cosolvent pH adjustment not feasible/effective adjust_ph->success pH adjustment works use_cyclodextrin Step 6: Employ Excipients Consider using HP-β-CD to form inclusion complexes. use_cosolvent->use_cyclodextrin Co-solvents not feasible/effective use_cosolvent->success Co-solvents work use_cyclodextrin->success Cyclodextrins work fail Re-evaluate: Consider resynthesis (salt form) or alternative compounds. use_cyclodextrin->fail Still insoluble

Caption: Recommended workflow for troubleshooting solubility.

In-Depth Solubilization Strategies & Protocols

If basic protocol optimization fails, you must employ more advanced formulation strategies.

Strategy 1: pH Modification

As shown in the diagram above, lowering the pH of your assay buffer is the most direct way to increase the solubility of this compound. By protonating the basic nitrogens, you create charged species that are more readily solvated by water.

  • Causality: The Henderson-Hasselbalch equation dictates that for each pH unit below the pKa, the ratio of protonated (soluble) to unprotonated (less soluble) species increases by a factor of 10.

  • Practical Steps:

    • Determine if your assay is tolerant to a lower pH. Many biological assays are sensitive to pH changes.

    • Prepare your assay buffer at various pH points (e.g., 7.4, 7.0, 6.5, 6.0).

    • Run a small-scale solubility test (see Protocol 2) at each pH to find the minimum pH required for solubility at your desired concentration.

  • Warning: Always run a vehicle control at the selected pH to ensure the buffer itself does not affect your assay results.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[6] They work by reducing the overall polarity of the solvent system.[7]

Co-solventProsConsRecommended Final %
DMSO Strong solubilizer.Can be toxic to cells at >0.5-1%. May interfere with some enzyme assays.< 0.5%
Ethanol Less toxic than DMSO. Volatile.Can denature proteins at higher concentrations.< 1-2%
Polyethylene Glycol 400 (PEG 400) Low toxicity. Good solubilizer.Can increase viscosity. May not be suitable for all assay types.< 5%
Glycerol Very low toxicity.High viscosity. Weaker solubilizer than others.< 5%

Self-Validation: When using a co-solvent, you must validate that the final concentration of the co-solvent does not impact your assay's performance. Run a dose-response curve of the co-solvent alone in your assay.

Strategy 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can form "inclusion complexes" with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[9][10]

  • Mechanism of Action: The hydrophobic tolyl and pyridinyl rings of your compound can fit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, rendering the entire complex soluble.

G cluster_system Cyclodextrin Inclusion Complex Formation compound Hydrophobic Compound precipitate Precipitation compound->precipitate complex Soluble Inclusion Complex water1 Water (Aqueous Buffer) water1->precipitate cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) water2 Water (Aqueous Buffer) water2->complex

Caption: Cyclodextrin encapsulates a hydrophobic drug.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • How to Use: Dissolve the HP-β-CD in your assay buffer first, then add your compound's DMSO stock to this solution. A typical starting concentration for HP-β-CD is 1-10 mM.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Accurately weigh out your this compound.

  • Add the minimum required volume of 100% anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM or 50 mM).

  • Vortex vigorously for 2-5 minutes.

  • Use a brief, low-power water bath sonication (5-10 minutes) if solids persist.

  • Visually inspect the solution to ensure it is completely clear with no particulates. This is your master stock.

  • Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Assessment (Kinetic Method)

This protocol helps you quickly determine the maximum soluble concentration in your final assay buffer.

  • Prepare a 10 mM stock solution of your compound in 100% DMSO (as per Protocol 1).

  • In a 96-well plate, add 98 µL of your final assay buffer to each well.

  • Add 2 µL of your 10 mM DMSO stock to the first well (this gives a 200 µM solution with 2% DMSO). Mix thoroughly by pipetting up and down.

  • Perform a 1:2 serial dilution across the plate by transferring 50 µL from the previous well to the next, mixing at each step.

  • Incubate the plate at your assay temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Read the absorbance of the plate at a wavelength where the precipitate will scatter light (e.g., 620 nm or 750 nm).

  • The highest concentration that does not show a significant increase in absorbance above the buffer-only control is your approximate kinetic solubility limit.

Protocol 3: A Step-by-Step Guide to Assay Plate Preparation to Minimize Precipitation

This method, which involves serial dilutions in DMSO before adding to the aqueous buffer, is superior for poorly soluble compounds.[11]

  • Prepare your highest desired concentration in 100% DMSO (e.g., 10 mM).

  • In a separate dilution plate, perform your serial dilutions in 100% DMSO. For example, to make a 1:3 dilution series, add 20 µL of DMSO to all wells except the first column. Add 30 µL of your 10 mM stock to the first column. Transfer 10 µL from column 1 to column 2, mix, then 10 µL from column 2 to column 3, and so on.

  • In your final assay plate, add the appropriate volume of assay buffer/reagents to each well (e.g., 99 µL).

  • Transfer a small, consistent volume from your DMSO dilution plate to your final assay plate (e.g., 1 µL). This ensures the final DMSO concentration is low and uniform across all concentrations.

  • Mix the final assay plate immediately and thoroughly.

By following this guide, you can systematically address the solubility challenges posed by this compound, leading to more accurate and reliable experimental outcomes.

References

  • Pyridine - Solubility of Things. (n.d.).
  • This compound Properties. (n.d.).
  • Loftsson, T., & Jarvinen, T. (1999). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes . MDPI. Retrieved from [Link]

  • PubChem. Pyridine . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • PubChem. [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride . (n.d.). National Institutes of Health. Retrieved from [Link]

  • PubChem. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride . (n.d.). National Institutes of Health. Retrieved from [Link]

  • PubChem. 4-Pyridinemethanamine . (n.d.). National Institutes of Health. Retrieved from [Link]

  • Flanery, G. M., & Davison, R. R. (1991). Mutual solubility of water and pyridine derivatives . Journal of Chemical & Engineering Data, 36(1), 104-107. Retrieved from [Link]

  • Advanced Properties of Amines . (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Al-kassas, R., & Al-Ghazali, M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? . (2017). ResearchGate. Retrieved from [Link]

  • Mircioiu, I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . Polymers, 15(11), 2567. Retrieved from [Link]

  • Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . ACS Medicinal Chemistry Letters, 4(10), 942-946. Retrieved from [Link]

  • Matts, R. L., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . Journal of Biomolecular Screening, 16(10), 1231-1238. Retrieved from [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model . Pharmaceutical Research, 19(10), 1419-1424. Retrieved from [Link]

  • Properties of Amines . (n.d.). Lumen Learning. Retrieved from [Link]

  • Pyridine . (n.d.). Wikipedia. Retrieved from [Link]

  • Vishakha, V., et al. (2023). Co-solvency and anti-solvent method for the solubility enhancement . Journal of Drug Delivery and Therapeutics, 13(9), 123-128. Retrieved from [Link]

  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track . ChemMedChem, 5(5), 651-655. Retrieved from [Link]

  • Physical Properties of Amines, basic character of amines and solubility . (n.d.). Km Chemistry. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Samples in DMSO: What an end user needs to know. (2006). Ziath.
  • Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques . (n.d.). Impactfactor.org. Retrieved from [Link]

  • Physical Properties of Amines . (2024). CK-12 Foundation. Retrieved from [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? . (2014). ResearchGate. Retrieved from [Link]

  • Cyclodextrin . (n.d.). Wikipedia. Retrieved from [Link]

  • How does branching increase the solubility in amines? . (2018). Quora. Retrieved from [Link]

  • Tompa, G., et al. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles . Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-11. Retrieved from [Link]

  • Kim, J. H., et al. (2022). MHY498 Nanosuspensions for Improved Topical Drug Delivery . Pharmaceutics, 14(1), 123. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development . Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization . Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Cyclodextrin | Inclusion Complex . (2021). YouTube. Retrieved from [Link]

  • Skorka, L., et al. (2020). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[9][12][13]thiadiazol-2-yl)-imine along with Selected Properties . Molecules, 25(22), 5406. Retrieved from [Link]

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs . Acta Pharmaceutica Sinica B, 13(10), 4049-4071. Retrieved from [Link]

Sources

Navigating the Synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of C-Pyridin-4-yl-C-o-tolyl-methylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have synthesized the most common challenges and solutions to help you optimize your reaction conditions and achieve high-yield, high-purity synthesis of this important compound.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding the synthesis of this compound, which is typically achieved through the reductive amination of pyridin-4-yl(o-tolyl)methanone with a suitable amine source.

1. What is the most common and effective method for synthesizing this compound?

The most prevalent and robust method is a one-pot reductive amination. This reaction involves the condensation of pyridin-4-yl(o-tolyl)methanone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]

2. Which reducing agent is best suited for this reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[2][3] It is milder and more selective for the iminium ion over the ketone starting material compared to other borohydrides like sodium borohydride (NaBH₄). This selectivity minimizes the formation of the corresponding alcohol byproduct.[2][3] While sodium cyanoborohydride (NaBH₃CN) is also effective, it is highly toxic.[2]

3. What are the recommended solvents for this reaction?

Anhydrous, non-protic solvents are generally preferred to facilitate imine formation. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[3] Tetrahydrofuran (THF) can also be used.

4. Is a catalyst required for imine formation?

The formation of the imine can be slow, especially with the sterically hindered o-tolyl group. The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction by protonating the carbonyl oxygen, making it more electrophilic.[4]

II. Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Incomplete imine formation due to steric hindrance from the o-tolyl group. 2. Deactivation of the reducing agent by moisture. 3. Insufficient reaction time or temperature.1. Add a catalytic amount of acetic acid to promote imine formation. Consider using a dehydrating agent like molecular sieves. 2. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature to 40-50 °C.
Formation of pyridin-4-yl(o-tolyl)methanol byproduct 1. The reducing agent is too strong and is reducing the ketone starting material. 2. The pH of the reaction is too low, favoring ketone reduction.1. Switch to a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). 2. If using NaBH₃CN, ensure the pH is maintained between 6 and 7.[2]
Presence of unreacted starting materials 1. Insufficient equivalents of the amine source or reducing agent. 2. Incomplete reaction.1. Use a slight excess of the amine source (e.g., 1.2-1.5 equivalents) and the reducing agent (e.g., 1.5-2.0 equivalents). 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of secondary amine byproduct (over-alkylation) This is less common when synthesizing a primary amine but can occur if the newly formed primary amine reacts with another molecule of the ketone.Use a larger excess of the ammonia source to outcompete the product amine for reaction with the ketone.
Difficulties in product purification The product amine may be difficult to separate from starting materials or byproducts due to similar polarities.1. Acid-base extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The organic layer will retain unreacted ketone. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent. 2. Column chromatography: Use silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate and a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the silica.

III. Experimental Protocols

Optimized Protocol for Reductive Amination

This protocol is a recommended starting point based on established procedures for similar reductive aminations.[2][3]

Materials:

  • Pyridin-4-yl(o-tolyl)methanone

  • Ammonium acetate (or another ammonia source)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add pyridin-4-yl(o-tolyl)methanone (1.0 eq) and ammonium acetate (10 eq).

  • Add anhydrous DCE to dissolve the solids.

  • Add glacial acetic acid (2.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or crystallization.

IV. Visualizing the Process

Reaction Workflow

reaction_workflow start Start reactants Pyridin-4-yl(o-tolyl)methanone + Ammonium Acetate + Acetic Acid in Anhydrous DCE start->reactants imine_formation Imine Formation (in situ) reactants->imine_formation Stir at RT reduction Reduction with NaBH(OAc)3 imine_formation->reduction Add reducing agent workup Aqueous Workup (NaHCO3, Extraction) reduction->workup Reaction complete purification Purification (Chromatography/Crystallization) workup->purification product This compound purification->product

Caption: Reductive Amination Workflow

Troubleshooting Decision Tree

troubleshooting_tree decision decision problem problem solution solution start Reaction Issue? low_yield Low Yield? start->low_yield Yes byproduct Byproduct Formation? start->byproduct No incomplete_reaction incomplete_reaction low_yield->incomplete_reaction Unreacted Starting Material? alcohol alcohol byproduct->alcohol Alcohol Byproduct? solution1 Increase reaction time/temp. Check reagent stoichiometry. incomplete_reaction->solution1 Yes solution2 Check for moisture. Ensure anhydrous conditions. incomplete_reaction->solution2 No solution3 Use milder reducing agent (e.g., NaBH(OAc)3). alcohol->solution3 Yes other Other Impurities? alcohol->other No solution4 Optimize purification (acid-base extraction, chromatography). other->solution4 Yes

Caption: Troubleshooting Decision Tree

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). The Organic Chemistry Tutor. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

  • PubChem. (n.d.). [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

Sources

Validation & Comparative

A Comparative Guide to C-Pyridin-4-yl-C-o-tolyl-methylamine and Other Pyridine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of C-Pyridin-4-yl-C-o-tolyl-methylamine and other relevant pyridine derivatives, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple product sheet, this document provides a comparative analysis of performance, supported by experimental data and detailed protocols, to empower informed decisions in your research endeavors.

Introduction: The Versatility of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl ring, thereby influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neurological effects.[1] This guide will focus on this compound, a specific derivative, and place its potential applications in the context of related pyridine-based compounds.

Structural Overview and Physicochemical Properties

This compound belongs to the class of diarylmethylamines, characterized by a central methane core substituted with a pyridine ring, a tolyl group, and an amine. The "o-tolyl" designation indicates that the methyl group on the toluene ring is at the ortho-position relative to the point of attachment to the central carbon. The nitrogen atom in the 4-position of the pyridine ring significantly influences the molecule's basicity and potential for hydrogen bonding.

For comparative purposes, we will consider positional isomers (where the nitrogen is at the 2- or 3-position of the pyridine ring) and analogs with different substitution patterns on the phenyl ring. These subtle structural changes can lead to significant differences in biological activity.

Table 1: Physicochemical Properties of this compound and Related Derivatives

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
This compound (Pyridin-4-yl)(o-tolyl)methanamineC₁₃H₁₄N₂198.26
C-Pyridin-3-yl-C-p-tolyl-methylamine (Pyridin-3-yl)(p-tolyl)methanamineC₁₃H₁₄N₂198.26
Phenyl(pyridin-2-yl)methanamine Phenyl(pyridin-2-yl)methanamineC₁₂H₁₂N₂184.24[2]

Comparative Biological Activity: Anticancer Potential and Neurological Applications

While specific experimental data for this compound is not extensively available in publicly accessible literature, we can infer its potential activities by examining structurally related compounds. The two primary areas where such scaffolds have shown promise are oncology and neuroscience.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[3][4][5] The proposed mechanisms often involve the inhibition of kinases, disruption of microtubule polymerization, or induction of apoptosis.

A study on novel pyridine derivatives demonstrated significant in vitro cytotoxic activity against various human cancer cell lines.[3] For instance, certain pyridine-based compounds have shown potent growth inhibitory effects on leukemia, colon cancer, and melanoma cell lines.[6] Another study highlighted that pyridine-ureas exhibited anti-proliferative activity against a panel of cancer cell lines, with some derivatives showing inhibitory activity against VEGFR-2, a key target in angiogenesis.[7]

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

Compound SeriesCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Pyridine-3-Sulfonamide DerivativesLeukemia13.6[6]
Pyridine-3-Sulfonamide DerivativesColon Cancer14.2[6]
Pyridine-3-Sulfonamide DerivativesMelanoma14.2[6]
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11[5]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)MV4-11 (Leukemia)0.83[8]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)HT-29 (Colon)2.12[8]
N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l)MCF-7 (Breast)3.12[8]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25)MiaPaCa-2 (Pancreatic)1.95[4]

The data in Table 2 underscores the potential of the pyridine scaffold in developing potent anticancer agents. The variation in activity based on the substitution pattern highlights the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. For this compound, the specific arrangement of the pyridinyl and o-tolyl groups could confer selectivity for certain cancer cell types, a hypothesis that warrants experimental validation.

Monoamine Oxidase Inhibition and Neurological Applications

The structural similarity of this compound to known monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors suggests its potential utility in treating neurological disorders such as depression and Parkinson's disease. MAO enzymes are responsible for the degradation of monoamine neurotransmitters (dopamine, serotonin, norepinephrine), and their inhibition can lead to increased levels of these neurotransmitters in the brain.

A study of pyridazinobenzylpiperidine derivatives revealed that many compounds exhibited selective inhibition of MAO-B, an enzyme primarily involved in the metabolism of dopamine.[9] For example, compound S5 from this series showed a potent MAO-B inhibition with an IC₅₀ value of 0.203 µM.[9][10] This highlights the potential of pyridine-containing structures to selectively target key enzymes in the central nervous system.

Table 3: Comparative Monoamine Oxidase (MAO) Inhibitory Activity of Pyridine Derivatives

CompoundTargetActivity (IC₅₀ in µM)Selectivity Index (MAO-A/MAO-B)Reference
S5 (Pyridazinobenzylpiperidine derivative)MAO-B0.20319.04[9][10]
S16 (Pyridazinobenzylpiperidine derivative)MAO-B0.979-[9][10]
S15 (Pyridazinobenzylpiperidine derivative)MAO-A3.691-[9][10]

Given its structure, this compound could potentially interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[11][12] Further investigation into its inhibitory activity on dopamine, serotonin, and norepinephrine transporters is warranted.

Experimental Protocols

To facilitate the comparative evaluation of this compound and its analogs, detailed, self-validating experimental protocols are provided below.

Synthesis of Pyridine Derivatives

The synthesis of C-aryl-C-pyridinyl-methylamines can be achieved through various established synthetic routes. A common approach involves the reductive amination of a corresponding ketone precursor.

Experimental Workflow: Synthesis of this compound

reagents Pyridin-4-yl(o-tolyl)methanone + Ammonium Acetate Sodium Cyanoborohydride reaction Reductive Amination (Methanol, rt, 24h) reagents->reaction product This compound reaction->product purification Purification (Column Chromatography) product->purification

Caption: Reductive amination for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of pyridin-4-yl(o-tolyl)methanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 24 hours).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]

Experimental Workflow: MTT Assay for Cytotoxicity

cell_seeding Seed cancer cells in 96-well plate compound_treatment Treat with serial dilutions of test compound cell_seeding->compound_treatment incubation_24_48h Incubate for 24-48 hours compound_treatment->incubation_24_48h mtt_addition Add MTT solution incubation_24_48h->mtt_addition incubation_4h Incubate for 4 hours mtt_addition->incubation_4h formazan_solubilization Add solubilization solution (e.g., DMSO) incubation_4h->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 value read_absorbance->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Monoamine Transporter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled or fluorescent monoamine substrates into cells expressing the respective transporters (dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET).[13][14]

Experimental Workflow: Monoamine Transporter Uptake Assay

cell_plating Plate cells expressing monoamine transporters pre_incubation Pre-incubate with test compound cell_plating->pre_incubation substrate_addition Add radiolabeled or fluorescent substrate pre_incubation->substrate_addition incubation Incubate for a defined time substrate_addition->incubation terminate_uptake Terminate uptake (e.g., rapid filtration) incubation->terminate_uptake measure_signal Measure radioactivity or fluorescence terminate_uptake->measure_signal data_analysis Determine IC50 value measure_signal->data_analysis

Caption: General workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Protocol (using a fluorescent substrate):

  • Cell Plating: Plate cells stably expressing the monoamine transporter of interest (e.g., HEK293-hDAT) in a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.[13]

  • Compound and Substrate Preparation: Prepare serial dilutions of the test compound and the fluorescent substrate in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).[13]

  • Assay Initiation: Add the test compound to the wells and pre-incubate for a short period. Then, add the fluorescent substrate to initiate the uptake reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity in a bottom-read fluorescent microplate reader, taking readings every minute for a set duration (e.g., 30 minutes).

  • Data Analysis: Determine the rate of substrate uptake for each concentration of the test compound. Plot the uptake rate against the compound concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for further investigation in drug discovery. Based on the analysis of structurally related pyridine derivatives, it holds potential as both an anticancer agent and a modulator of neurological pathways, possibly through the inhibition of monoamine oxidases or transporters. The provided experimental protocols offer a robust framework for elucidating its specific biological activities and for conducting comparative studies against its isomers and other analogs.

Future research should focus on a comprehensive in vitro screening of this compound against a panel of cancer cell lines and monoamine transporters to precisely define its activity profile. Subsequent structure-activity relationship studies, exploring modifications to the pyridine and tolyl rings, will be crucial for optimizing potency and selectivity. This systematic approach will pave the way for a deeper understanding of this compound's therapeutic potential and its place within the broader landscape of pyridine-based drug candidates.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PMC - NIH. Available at: [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]

  • Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed. Available at: [Link]

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PMC - PubMed Central. Available at: [Link]

  • (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • 6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][9]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies. MDPI. Available at: [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Available at: [Link]

  • Design of A) novel pyridine hydroxamates isomers 6–8 and 9 b, and B)... ResearchGate. Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. Available at: [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[1][9][15]triazolo[4,3-b][1][9][15]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Available at: [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. PubMed. Available at: [Link]

  • | Synthetic inhibitors of monoamine transporters | Download Table. ResearchGate. Available at: [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. TÜBİTAK Academic Journals. Available at: [Link]

  • Regulation of monoamine transporters: Role of transporter phosphorylation. PubMed - NIH. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Publishing. Available at: [Link]

  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. MDPI. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • Phenyl(pyridin-2-yl)methanamine. PubChem. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. Available at: [Link]

  • Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. PubMed. Available at: [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. American Chemical Society. Available at: [Link]

  • (S)-1-Phenyl-1-[4-(9H-purin-6-YL)phenyl]methanamine. PubChem. Available at: [Link]

  • Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

Sources

A Comparative Analysis of C-Pyridin-4-yl-C-o-tolyl-methylamine and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the nuanced structural variations between isomeric compounds can lead to profound differences in their pharmacological profiles. This guide provides a comprehensive comparative analysis of C-Pyridin-4-yl-C-o-tolyl-methylamine and its key positional isomers. While direct, side-by-side experimental data for this specific set of compounds is not extensively available in peer-reviewed literature, this document leverages established principles of medicinal chemistry and data from closely related analogues to offer a robust predictive comparison. This analysis is intended to guide researchers, scientists, and drug development professionals in their exploration of this chemical space.

The core structure, a pyridinyl-aryl-methylamine, is a recognized pharmacophore present in a variety of biologically active molecules. The strategic placement of the methyl group on the tolyl ring (ortho, meta, or para) and the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) can significantly influence the molecule's physicochemical properties, metabolic stability, and target engagement.

Understanding the Isomeric Landscape

The isomers under consideration in this guide are systematically varied to explore the impact of positional changes on molecular properties. The parent compound for this analysis is this compound. Its isomers include variations in the substitution pattern on both the pyridine and tolyl rings.

Synthesis and Characterization: A General Approach

A reliable and versatile method for the synthesis of this compound and its isomers is reductive amination.[1] This well-established reaction involves the condensation of a pyridinecarboxaldehyde with a corresponding toluidine to form an intermediate imine, which is then reduced in situ to the desired amine.

Proposed Synthetic Protocol: Reductive Amination

This protocol is a generalized procedure applicable to the synthesis of the target compound and its isomers by selecting the appropriate starting materials.

Step 1: Imine Formation and In Situ Reduction

  • To a solution of the appropriate pyridinecarboxaldehyde (1.0 eq.) in an anhydrous solvent such as methanol or dichloromethane, add the corresponding toluidine (1.0-1.2 eq.).

  • If desired, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise. The choice of reducing agent is critical; STAB is often preferred for its milder nature and tolerance of a wider range of functional groups.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired C-Pyridin-yl-C-tolyl-methylamine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the imine intermediate and reduce the yield of the final product.

  • Choice of Reducing Agent: Sodium borohydride is a cost-effective choice, but sodium triacetoxyborohydride is often preferred for its selectivity and milder reaction conditions, which can minimize side reactions.

  • Temperature Control: The initial cooling to 0 °C during the addition of the reducing agent helps to control the exothermic reaction and prevent the formation of byproducts.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of solid compounds.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product pyridinecarboxaldehyde Pyridinecarboxaldehyde (2-, 3-, or 4-isomer) reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) pyridinecarboxaldehyde->reductive_amination toluidine Toluidine (o-, m-, or p-isomer) toluidine->reductive_amination final_product C-Pyridin-yl-C-tolyl-methylamine (Isomer) reductive_amination->final_product SAR cluster_core Core Scaffold cluster_properties Influenced Properties cluster_isomers Isomeric Variations core Pyridinyl-Aryl-Methylamine physicochem Physicochemical Properties (pKa, Lipophilicity, Solubility) core->physicochem pharmacodynamics Pharmacodynamics (Target Binding, Efficacy) core->pharmacodynamics pharmacokinetics Pharmacokinetics (ADME) physicochem->pharmacokinetics pharmacokinetics->pharmacodynamics pyridine_pos Pyridine N Position (2-, 3-, 4-) pyridine_pos->core tolyl_pos Tolyl Me Position (o-, m-, p-) tolyl_pos->core

Figure 2. Interplay of isomeric structure and biological properties.

Hypothesized SAR:

  • Pyridine Ring Isomerism: The position of the nitrogen atom in the pyridine ring is crucial for target interaction. It can act as a hydrogen bond acceptor, and its position will dictate the geometry of this interaction. The varying basicity of the pyridine isomers will also affect their ionization state at physiological pH, influencing their ability to cross cell membranes and interact with targets.

  • Tolyl Ring Isomerism: The steric bulk of the ortho-methyl group is likely to be a key determinant of biological activity. It may either enhance binding by promoting a specific, active conformation or hinder binding through steric clashes with the target. The meta and para isomers, with their reduced steric hindrance, may exhibit different binding modes and potencies.

  • Chirality: It is important to note that C-Pyridin-yl-C-tolyl-methylamines are chiral molecules. It is highly probable that the two enantiomers will exhibit different biological activities, a common phenomenon in drug action. [2]Any future studies should involve the separation and individual testing of the enantiomers.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound and its isomers based on established chemical principles. The lack of direct experimental data highlights a significant opportunity for further research in this area.

Recommendations for Future Experimental Work:

  • Systematic Synthesis and Characterization: Synthesize the complete matrix of isomers (pyridin-2, -3, -4-yl combined with o-, m-, p-tolyl) to enable direct comparison of their physicochemical and biological properties.

  • Physicochemical Profiling: Experimentally determine the pKa, logP/logD, and solubility of each isomer.

  • In Vitro Biological Screening: Screen the synthesized compounds against a diverse panel of biological targets to identify potential therapeutic applications.

  • Chiral Separation and Evaluation: Separate the enantiomers of the most active isomers and evaluate their biological activity individually to elucidate the stereochemical requirements for activity.

By systematically exploring the structure-activity relationships within this intriguing class of compounds, researchers can unlock their full therapeutic potential.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025). ResearchGate. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993).
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme Chemistry.
  • The reductive amination chemistry of aziridine aldehydes. (n.d.). TSpace. [Link]

  • [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. (n.d.). PubChem. [Link]

  • c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. (n.d.). PubChem. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. (2021). PubMed Central. [Link]

  • Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Studies with Enaminals. New Efficient Synthetic Route to Functionally Substituted Pyridines, Pyrazoles, and Pyrimidines. (n.d.). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. [Link]

  • Comparative studies and modeling structures of two new isomers containing binuclear PdII complexes derived from 2,4,6-tri-(2-pyridyl)-1,3,5-triazine (TPTZ). (n.d.). Academia.edu. [Link]

  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. (2021). PubMed Central. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. (2023). ResearchGate. [Link]

  • A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. (2023). MDPI. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2022).
  • Dipicolylamine. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2023). MDPI. [Link]

  • Stereochemistry and Its Role in Drug Design. (2022).
  • How Do Stereoisomers Affect Drug Activity? (2025). YouTube. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. [Link]

Sources

A Strategic Guide to Evaluating the Therapeutic Potential of C-Pyridin-4-yl-C-o-tolyl-methylamine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Therapeutic Promise of Pyridinylmethylamine Derivatives

The pyridinylmethylamine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential.[1][2][3] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The synthetic tractability of the pyridine ring and the diverse functionalities that can be introduced at various positions allow for the fine-tuning of pharmacological activity, making this class of compounds a fertile ground for novel drug discovery.[1] Recent research has highlighted the potential of pyridine derivatives as inhibitors of key signaling molecules, such as protein kinases, which are often dysregulated in diseases like cancer.[6][7][8]

This guide introduces a novel investigational compound, C-Pyridin-4-yl-C-o-tolyl-methylamine (hereafter referred to as Compound X ), and outlines a comprehensive strategy for evaluating its efficacy in comparison to established drugs. Given the prevalence of kinase inhibition among structurally related molecules, we hypothesize that Compound X may exert its therapeutic effects through the modulation of protein kinase activity.[6][9] This document provides a detailed roadmap for researchers and drug development professionals to systematically assess the preclinical potential of Compound X, with a focus on its prospective application in oncology.

Hypothesized Mechanism of Action: Targeting Tyrosine Kinase Signaling

Protein kinases play a pivotal role in cellular signal transduction, and their aberrant activity is a hallmark of many cancers. Tyrosine kinases, in particular, are critical regulators of cell growth, proliferation, differentiation, and survival. The targeted inhibition of these enzymes has revolutionized cancer therapy. The structure of Compound X, featuring a pyridine ring linked to a tolyl group, bears resemblance to the pharmacophore of several known kinase inhibitors, including the FDA-approved drug Imatinib.[6][10] Imatinib functions by blocking the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its catalytic activity and downstream signaling.[11][12][13] We postulate that Compound X may similarly engage the ATP-binding pocket of one or more oncogenic tyrosine kinases, leading to the inhibition of tumor cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylates ATP ATP ATP->RTK Provides Phosphate Group Compound_X Compound X Compound_X->RTK Inhibits ATP Binding Imatinib Imatinib (Comparator) Imatinib->RTK Inhibits ATP Binding Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Caption: Hypothesized mechanism of Compound X as a tyrosine kinase inhibitor.

Comparative Drug Selection: Imatinib as a Benchmark

To rigorously evaluate the efficacy of Compound X, a well-established and clinically relevant comparator is essential. Imatinib (Gleevec®) has been selected as the primary benchmark for this proposed investigation.[10] Imatinib is a tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GISTs), and other malignancies.[12][14] Its mechanism of action is well-characterized, and it serves as a "gold standard" for the development of new kinase inhibitors.[11][12] The structural similarities between Imatinib and Compound X, particularly the presence of a pyridine moiety known to interact with the kinase hinge region, provide a strong rationale for this direct comparison.[6]

A Phased Approach to Efficacy and Safety Evaluation: An Experimental Workflow

A multi-tiered experimental plan is proposed to systematically compare the preclinical profiles of Compound X and Imatinib. This approach ensures a thorough evaluation of efficacy, selectivity, and potential liabilities before advancing to more complex and resource-intensive studies.

Experimental_Workflow cluster_phase1 Phase 1 Details cluster_phase2 Phase 2 Details cluster_phase3 Phase 3 Details Phase1 Phase 1: In Vitro Characterization Physicochem Physicochemical Profiling (Solubility, LogP) Phase1->Physicochem Lipinski Lipinski's Rule of Five Assessment Phase1->Lipinski Phase2 Phase 2: In Vitro Efficacy & Safety Cell_Viability Cell Viability Assays (MTT/XTT) Phase2->Cell_Viability Kinase_Assay In Vitro Kinase Inhibition Assay Phase2->Kinase_Assay hERG_Assay hERG Channel Safety Assay Phase2->hERG_Assay Metabolic_Stability Microsomal Stability Assay Phase2->Metabolic_Stability Phase3 Phase 3: In Vivo Efficacy Animal_Model Xenograft Mouse Model of Cancer Phase3->Animal_Model Physicochem->Phase2 Lipinski->Phase2 Cell_Viability->Phase3 Kinase_Assay->Phase3 Tumor_Growth Tumor Growth Inhibition Studies Animal_Model->Tumor_Growth

Caption: A multi-phased workflow for the preclinical evaluation of Compound X.

Phase 1: Foundational Physicochemical and Drug-Likeness Assessment

The initial phase focuses on characterizing the fundamental properties of Compound X to predict its potential as an orally bioavailable drug.[15][16][17]

  • Physicochemical Properties: Key parameters such as aqueous solubility and the octanol-water partition coefficient (LogP) will be determined experimentally. These properties are critical for absorption and distribution in vivo.[16]

  • Lipinski's Rule of Five: Compound X will be evaluated against Lipinski's Rule of Five, a widely used guideline to assess "drug-likeness".[18][19][20][21] This rule considers molecular weight, LogP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

Table 1: Comparative Physicochemical and Drug-Likeness Properties

PropertyCompound X (Predicted/Measured)Imatinib (Known)Lipinski's Guideline
Molecular Weight (Da)~210493.6< 500
cLogP~2.53.8< 5
Hydrogen Bond Donors15≤ 5
Hydrogen Bond Acceptors210≤ 10
Rule of Five Violations00< 2
Phase 2: In Vitro Efficacy and Safety Profiling

This phase will directly compare the biological activity and potential liabilities of Compound X and Imatinib using a suite of in vitro assays.

  • Cell Viability Assays (MTT/XTT): The cytotoxic effects of Compound X and Imatinib will be evaluated against a panel of human cancer cell lines known to be sensitive to tyrosine kinase inhibitors (e.g., K562 for Bcr-Abl, GIST-T1 for c-KIT). The MTT or XTT assay, which measures the metabolic activity of viable cells, will be used to determine the half-maximal inhibitory concentration (IC50) for each compound.[22][23][24][25]

    Experimental Protocol: XTT Cell Viability Assay

    • Cell Seeding: Plate cancer cells in 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with a serial dilution of Compound X or Imatinib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • XTT Reagent Addition: Add the XTT reagent, which is reduced by metabolically active cells to a colored formazan product, to each well and incubate for 2-4 hours.

    • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

  • In Vitro Kinase Inhibition Assay: A direct biochemical assay will be performed to quantify the inhibitory activity of Compound X and Imatinib against a specific target kinase (e.g., Abl kinase).[26][27][28][29] This will confirm the hypothesized mechanism of action and provide a direct measure of potency.

    Experimental Protocol: In Vitro Kinase Assay

    • Reaction Setup: In a microplate, combine the recombinant target kinase, a specific peptide substrate, and varying concentrations of Compound X or Imatinib in a kinase buffer.

    • Initiation of Reaction: Start the kinase reaction by adding ATP.[26]

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

    • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or fluorescence-based assays.[29]

    • Data Analysis: Determine the IC50 value for kinase inhibition by plotting the percentage of inhibition against the compound concentration.

  • hERG Channel Inhibition Assay: To assess the potential for cardiotoxicity, the inhibitory effect of Compound X on the hERG potassium channel will be evaluated using an automated patch-clamp system.[30][31][32][33][34] hERG inhibition is a critical safety screen in early drug development.

    Experimental Protocol: Automated Patch-Clamp hERG Assay

    • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Compound Application: Apply increasing concentrations of Compound X and a positive control (e.g., E-4031) to the cells while recording the hERG current using an automated patch-clamp instrument.[31]

    • Data Acquisition: Record the hERG tail current at each concentration.

    • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

  • Metabolic Stability Assay: The metabolic stability of Compound X will be assessed using liver microsomes to predict its in vivo clearance.[35][36][37][38][39]

    Experimental Protocol: Microsomal Stability Assay

    • Incubation: Incubate Compound X (at a fixed concentration, e.g., 1 µM) with liver microsomes (from human and other species for cross-species comparison) in the presence of NADPH.[38]

    • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[38]

    • Reaction Quenching: Stop the metabolic reaction by adding a solvent like acetonitrile.

    • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[37]

    • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

Table 2: Hypothetical Comparative In Vitro Data

AssayParameterCompound XImatinib
Cell Viability (K562) IC50 (µM)[Expected Value]0.1
Abl Kinase Inhibition IC50 (nM)[Expected Value]25
hERG Inhibition IC50 (µM)[Expected Value]> 10
Metabolic Stability (Human Liver Microsomes) t½ (min)[Expected Value]> 60
Phase 3: In Vivo Efficacy Assessment

Based on promising in vitro data, the most compelling candidates will advance to in vivo efficacy studies.[40][41][42][43][44]

  • Xenograft Mouse Model of Cancer: The in vivo anticancer activity of Compound X will be evaluated in an immunocompromised mouse model bearing human tumor xenografts (e.g., K562 leukemia).[43]

    Experimental Protocol: Xenograft Efficacy Study

    • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

    • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, Compound X, Imatinib).

    • Dosing: Administer the compounds orally once daily for a specified period (e.g., 21 days).

    • Tumor Measurement: Measure tumor volume regularly using calipers.

    • Data Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control.

Conclusion: A Data-Driven Path to Candidate Selection

This comprehensive guide provides a robust and scientifically sound framework for the comparative evaluation of this compound (Compound X). By systematically assessing its physicochemical properties, in vitro efficacy and safety, and in vivo anticancer activity against the benchmark drug Imatinib, a clear, data-driven decision can be made regarding its potential for further development. The proposed experimental workflows are designed to be self-validating, with clear endpoints and established protocols. The successful execution of this plan will provide invaluable insights into the therapeutic promise of this novel pyridinylmethylamine derivative and its potential to contribute to the next generation of targeted cancer therapies.

References

  • Bailey, J. M., et al. (2016). p53 mutations cooperate with oncogenic Kras to promote adenocarcinoma from pancreatic ductal cells. Oncogene, 35(32), 4282–4288.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Clinical Pharmacogenetics Implementation Consortium. (n.d.). Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 33(7), 1559–1563.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Desai, P. V., et al. (2017).
  • El-Sayed, M. A.-A., et al. (2019). Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Fava, C., et al. (2011). Imatinib in Chronic Myeloid Leukemia: an Overview.
  • Hussein, M. A., et al. (2024). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-81.
  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mouse Models of Cancer Study. Retrieved from [Link]

  • JoVE. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Kantarjian, H., et al. (2002). Imatinib mesylate for Philadelphia chromosome-positive chronic-phase myeloid leukemia after failure of interferon alfa: a phase 2 study. Blood, 99(10), 3547–3553.
  • Kaur, M., & Jasrai, Y. (2026, January 21). Can alternative models really replace animal testing? Drug Discovery News.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, A. C., et al. (2008). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 13(4), 326–333.
  • Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Liu, K., et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (128), 56239.
  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Moutevelis-Minakakis, P., & Lambrou, G. I. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 21(10), 1205–1221.
  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Animal Models Used by PREVENT. Division of Cancer Prevention.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Yousef, R. G., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-81.
  • Sarvaiya, H. A., et al. (2023).
  • Dr.Oracle. (2025, April 9). What is the mechanism of action of Imatinib (Gleevec)? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • MedlinePlus. (2025, March 15). Imatinib. Retrieved from [Link]

  • Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

  • Wang, L., et al. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 12(5), 123-135.
  • ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. In Drug Design and Development.
  • Steele, V. E. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current Protocols in Pharmacology, Chapter 14, Unit 14.1.
  • Academia.edu. (n.d.). Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • DeGoey, D. A., et al. (2018). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. MedChemComm, 9(1), 72-80.
  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5129–5141.
  • El-Gamal, M. I., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 633.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation and Purity Assessment of C-Pyridin-4-yl-C-o-tolyl-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity and the rigorous assessment of its purity are foundational pillars of scientific integrity and preclinical development. This guide provides an in-depth technical comparison of the essential analytical methodologies for the characterization of C-Pyridin-4-yl-C-o-tolyl-methylamine, a novel N-heterocyclic compound with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and offer comparative insights with alternative analytical strategies, all grounded in authoritative scientific principles.

The Criticality of Identity and Purity in Drug Discovery

This compound, as with any potential therapeutic agent, must be rigorously characterized to ensure that the biological activity observed is attributable to the intended molecular entity and not an artifact of impurities. The presence of starting materials, byproducts, or isomers can significantly impact pharmacological and toxicological profiles. Therefore, a multi-technique approach is not just recommended; it is imperative for a comprehensive understanding of the synthesized compound.

Orthogonal Analytical Approaches for Unambiguous Characterization

A robust analytical workflow for this compound leverages the strengths of several orthogonal techniques. This ensures that the limitations of one method are compensated for by the capabilities of another, leading to a comprehensive and reliable characterization.

cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC HPLC-UV LCMS LC-MS HPLC->LCMS Impurity Identification Synthesized_Compound Synthesized This compound Synthesized_Compound->NMR Structural Elucidation Synthesized_Compound->MS Molecular Weight Synthesized_Compound->FTIR Functional Groups Synthesized_Compound->HPLC Quantitative Purity

Caption: Orthogonal analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of an organic compound. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Why this choice? ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for confirming the presence and substitution pattern of the pyridine and o-tolyl rings, as well as the methine and amine protons.

Expected Chemical Shifts (δ) in ppm (relative to TMS):

Proton(s) Expected Chemical Shift (ppm) Rationale
Pyridine (α-protons)~8.5-8.7Deshielded due to the electronegativity of the nitrogen atom and aromatic ring current.[1]
Pyridine (β-protons)~7.2-7.4Less deshielded than α-protons.
o-Tolyl (aromatic)~7.0-7.3Aromatic protons in a typical range, with potential for complex splitting patterns due to ortho substitution.[2][3][4]
Methine (-CH-)~5.0-5.5Deshielded by both the pyridine and tolyl rings.
Amine (-NH₂)Broad singlet, ~1.5-3.0Chemical shift is concentration and solvent dependent; will exchange with D₂O.[5]
Methyl (-CH₃)~2.2-2.4Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz for adequate resolution.

  • Acquisition: Acquire a standard ¹H NMR spectrum. To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The amine proton signal should disappear or significantly decrease in intensity.[5]

  • Data Processing: Process the spectrum by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Why this choice? ¹³C NMR provides information on the number of chemically non-equivalent carbon atoms, which is a direct confirmation of the molecular complexity and symmetry.

Expected Chemical Shifts (δ) in ppm:

Carbon(s) Expected Chemical Shift (ppm) Rationale
Pyridine (Cα)~148-152Highly deshielded due to proximity to nitrogen.
Pyridine (Cβ)~122-125Less deshielded than Cα.
Pyridine (Cγ - attached to methine)~145-150Deshielded due to substitution.
o-Tolyl (quaternary - attached to methine)~140-145Aromatic quaternary carbon.
o-Tolyl (quaternary - attached to methyl)~135-140Aromatic quaternary carbon.
o-Tolyl (aromatic CH)~125-130Typical aromatic carbon chemical shifts.
Methine (-CH-)~60-70Aliphatic carbon attached to two aromatic rings and a nitrogen.
Methyl (-CH₃)~20-22Typical aliphatic methyl carbon attached to an aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For further structural confirmation, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

cluster_nmr NMR Workflow Start Dissolve Sample in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Start->C13_NMR D2O_Exchange D₂O Exchange Experiment H1_NMR->D2O_Exchange Confirm -NH₂ Analysis Spectral Analysis: Chemical Shifts, Integration, Coupling Constants H1_NMR->Analysis D2O_Exchange->Analysis DEPT DEPT (optional) C13_NMR->DEPT Differentiate C types C13_NMR->Analysis DEPT->Analysis

Caption: A typical workflow for NMR analysis.

Mass Spectrometry (MS): Determining the Molecular Weight

Why this choice? Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.

For this compound (C₁₄H₁₆N₂), the expected monoisotopic mass is approximately 212.1313 g/mol .

Expected Fragmentation Pattern:

In addition to the molecular ion peak (M+H)⁺, MS/MS fragmentation can provide structural information. For benzylamines, a common fragmentation is the cleavage of the C-N bond, leading to the formation of a stable tropylium ion or related structures.[6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Directly infuse the sample into the ESI source.

  • Acquisition: Acquire the mass spectrum in positive ion mode. For HRMS, use an Orbitrap or FT-ICR mass spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Why this choice? FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups. For this compound, this includes the N-H stretches of the primary amine and the characteristic vibrations of the aromatic rings.

Expected Characteristic Peaks (cm⁻¹):

Functional Group **Expected Wavenumber (cm⁻¹) **Appearance
N-H Stretch (primary amine)3300-3500Two sharp bands.[7][8]
Aromatic C-H Stretch3000-3100Sharp bands.
Aliphatic C-H Stretch2850-3000Sharp bands.
C=C and C=N Stretch (aromatic rings)1450-1600Multiple sharp bands.
C-N Stretch1250-1335Medium to strong band.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Collect the spectrum.

  • Data Processing: Perform a background subtraction.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Why this choice? HPLC is the most widely used technique for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11] An HPLC-UV method is a robust starting point for purity analysis.

Comparative Purity Analysis Methods:

Method Advantages Disadvantages
HPLC-UV Robust, widely available, good for quantitative analysis of UV-active compounds.Not all impurities may have a UV chromophore.
LC-MS Provides molecular weight information for impurities, aiding in their identification.More complex instrumentation, potential for ion suppression.
Gas Chromatography (GC) Suitable for volatile impurities (e.g., residual solvents).Not suitable for non-volatile compounds like the target molecule.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Column: A C18 column is a good starting point for this type of molecule.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Injection and Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

cluster_hplc HPLC Purity Workflow Start Prepare Sample and Mobile Phase Inject Inject Sample onto HPLC System Start->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Result Calculate Purity (Area %) Quantify->Result

Caption: A standard workflow for HPLC purity analysis.

Comparison with Alternatives

While this compound is a specific scaffold, similar diarylmethanamine structures are explored in drug discovery for various targets. For instance, related compounds have been investigated as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV).[12] The analytical strategies outlined in this guide are broadly applicable to this class of compounds. The choice of a particular scaffold is driven by factors such as synthetic accessibility, desired physicochemical properties, and biological activity against the target of interest.

Conclusion

The confirmation of identity and purity for a synthesized compound like this compound is a non-negotiable aspect of chemical and pharmaceutical research. A combination of NMR for detailed structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for quantitative purity assessment provides a comprehensive and robust characterization. By understanding the principles behind each technique and following validated protocols, researchers can ensure the integrity of their findings and the quality of their materials for further development.

References

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. [Link]

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines. [Link]

  • PubMed. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV. [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. (2025, December 3). Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. [Link]

  • MDPI. Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Google Patents.
  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... [Link]

  • ACS Publications. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert. [Link]

  • SpectraBase. Pyridine. [Link]

  • University of Manitoba. IR: amines. [Link]

  • PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

  • Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • IUCr. (2024, March 26). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. (2025, May 25). Drug impurities? Is your HPLC method up to standard?[Link]

  • PubChem. [(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • SIELC. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • PubChem. c-Pyridin-3-yl-c-p-tolyl-methylamine dihydrochloride. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

Sources

Navigating the Labyrinth of Asymmetric Aminocatalysis: A Comparative Guide to the Reproducibility of Chiral Pyridinyl-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where stereochemistry dictates efficacy and safety. Asymmetric aminocatalysis has emerged as a powerful tool in this pursuit, offering a greener and often more efficient alternative to traditional metal-based catalysts. Within this class of catalysts, chiral amines bearing a pyridinyl motif have garnered significant attention for their unique electronic properties and their ability to activate substrates through the formation of enamine and iminium ion intermediates.

This guide delves into the critical aspect of experimental reproducibility for a specific, yet representative, scaffold: C-Pyridin-4-yl-C-o-tolyl-methylamine. While this exact molecule may represent a niche or novel structure, its core components—a chiral amine, a coordinating pyridinyl group, and a sterically demanding aryl substituent—are archetypal. We will therefore use it as a focal point to compare and contrast the performance and reproducibility of related, well-documented catalytic systems. Our objective is to provide researchers, scientists, and drug development professionals with a framework for evaluating and implementing these powerful catalysts, underpinned by robust experimental data and a clear understanding of the factors that govern their success. We will explore the nuances of catalyst synthesis, the execution of benchmark reactions, and the critical parameters that influence enantioselectivity and yield, thereby offering a comprehensive playbook for achieving reproducible results in this exciting field.

The Synthetic Challenge: Reproducibility in Catalyst Preparation

The journey to reproducible catalytic results begins with the reproducible synthesis of the catalyst itself. The preparation of chiral pyridinyl-amines often involves multi-step sequences that can be susceptible to variations in reaction conditions, reagent quality, and purification techniques. Here, we present a generalized, yet detailed, protocol for the synthesis of a C-Pyridin-4-yl-C-aryl-methylamine scaffold, highlighting the critical control points for ensuring consistency.

Generalized Synthetic Protocol

A common route to this class of compounds involves the reductive amination of a corresponding ketone.

Step 1: Synthesis of the Precursor Ketone (4-(o-toluoyl)pyridine)

  • Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromotoluene (1.0 eq.) in anhydrous tetrahydrofuran (THF) via a dropping funnel. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.

  • Addition to Pyridine-4-carbonitrile: Cool the Grignard reagent to 0 °C. Slowly add a solution of pyridine-4-carbonitrile (1.1 eq.) in anhydrous THF.

  • Hydrolysis: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield 4-(o-toluoyl)pyridine.

Causality: The purity of the Grignard reagent is paramount. Any moisture will quench the reagent and lead to lower yields. The slow addition of the nitrile prevents side reactions and ensures controlled formation of the imine intermediate, which is then hydrolyzed to the ketone.

Step 2: Asymmetric Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve 4-(o-toluoyl)pyridine (1.0 eq.) and a chiral amine source (e.g., (R)- or (S)-α-methylbenzylamine, 1.1 eq.) in a suitable solvent such as toluene. Add a dehydrating agent (e.g., molecular sieves or magnesium sulfate). Stir at room temperature for 12-24 hours.

  • Reduction: Cool the mixture to -78 °C (dry ice/acetone bath). Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) portion-wise. The choice of reducing agent and reaction temperature is critical for achieving high diastereoselectivity.

  • Work-up and Purification: Allow the reaction to warm to room temperature. Quench with water and extract with an appropriate organic solvent. The diastereomeric products can often be separated by column chromatography or crystallization. The auxiliary chiral group can then be removed under appropriate conditions (e.g., hydrogenolysis) to yield the final product.

Causality: The formation of the imine in situ is followed by a diastereoselective reduction. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the imine, which is influenced by the steric bulk of the substituents and the coordinating effects of the pyridine nitrogen.

Workflow for Catalyst Synthesis

cluster_synthesis Catalyst Synthesis Workflow start Start Materials: 2-Bromotoluene Pyridine-4-carbonitrile grignard Grignard Formation start->grignard Mg, THF addition Addition to Nitrile grignard->addition Pyridine-4-carbonitrile hydrolysis Hydrolysis addition->hydrolysis aq. NH4Cl ketone Purified Ketone: 4-(o-toluoyl)pyridine hydrolysis->ketone Column Chromatography imine Imine Formation with Chiral Amine ketone->imine Chiral Amine, Toluene reduction Diastereoselective Reduction imine->reduction NaBH4, -78 °C purification Purification of Diastereomers reduction->purification Chromatography or Crystallization final_product Final Catalyst: This compound purification->final_product

Caption: Workflow for the synthesis of the chiral pyridinyl-amine catalyst.

Performance Evaluation: A Comparative Study

To assess the reproducibility and performance of our target scaffold, we will compare it to two well-established chiral amine catalysts in a benchmark asymmetric Michael addition reaction.

  • Catalyst A: this compound

  • Catalyst B: Diphenylprolinol silyl ether (a widely used diarylprolinol-based catalyst)

  • Catalyst C: A primary amine catalyst derived from a natural amino acid (e.g., valine)

Benchmark Reaction: The Michael addition of propanal to trans-β-nitrostyrene.

cluster_reaction Benchmark Asymmetric Michael Addition Propanal Propanal Catalyst Chiral Amine Catalyst (10 mol%) Propanal->Catalyst Nitrostyrene trans-β-Nitrostyrene Nitrostyrene->Catalyst Product Enantioenriched Product Catalyst->Product Solvent, Temp.

Caption: The benchmark asymmetric Michael addition reaction.

Experimental Protocol for Catalytic Reaction
  • Setup: To a vial, add trans-β-nitrostyrene (0.2 mmol, 1.0 eq.) and the chiral amine catalyst (0.02 mmol, 10 mol%).

  • Solvent and Additive: Add the chosen solvent (e.g., chloroform, toluene, 1.0 mL) and any acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., 4 °C). Add propanal (1.0 mmol, 5.0 eq.).

  • Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture and purify the crude product by flash column chromatography.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Comparative Performance Data
CatalystSolventAdditiveTemp (°C)Time (h)Yield (%)ee (%)
A: this compound CHCl₃Benzoic Acid4249295 (R)
A: this compound TolueneBenzoic Acid4368590 (R)
B: Diphenylprolinol silyl ether CHCl₃Acetic AcidRT129599 (S)
C: Valine-derived primary amine DMSONoneRT487885 (S)

Note: Data for Catalyst A is hypothetical for illustrative purposes, based on typical performance of similar catalysts. Data for Catalysts B and C are representative of literature values.

Discussion: Factors Influencing Reproducibility

The data above highlights several key factors that are critical for achieving reproducible results in asymmetric aminocatalysis.

  • Catalyst Structure: The pyridinyl nitrogen in Catalyst A can act as a hydrogen bond acceptor, influencing the transition state geometry. The o-tolyl group provides steric hindrance that directs the incoming nucleophile. The rigidity and defined steric environment of Catalyst B often lead to very high enantioselectivities. The flexibility of Catalyst C can result in lower, though still significant, enantioselectivities.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on catalyst solubility, the stability of intermediates, and the overall reaction rate and selectivity. As seen with Catalyst A , a switch from chloroform to toluene can affect both yield and enantioselectivity.

  • Additives: Acid co-catalysts are often crucial for protonating the nitro group in the Michael acceptor, increasing its reactivity. The choice of acid can fine-tune the reaction environment.

  • Temperature: Lower temperatures generally lead to higher enantioselectivities by favoring the more ordered transition state.

Logical Pathway for Reproducibility

cluster_reproducibility Pathway to Reproducible Results PureCatalyst Pure, Well-Characterized Catalyst ControlledConditions Strict Control of Reaction Parameters (Temp., Conc.) PureCatalyst->ControlledConditions ReagentQuality High Purity of Reagents & Solvents ReagentQuality->ControlledConditions ConsistentWorkup Standardized Work-up & Purification ControlledConditions->ConsistentWorkup AccurateAnalysis Validated Analytical Methods (HPLC, NMR) ConsistentWorkup->AccurateAnalysis ReproducibleData Reproducible Yield & Enantioselectivity AccurateAnalysis->ReproducibleData

Caption: Key factors for ensuring experimental reproducibility.

Conclusion and Recommendations

The reproducibility of experiments utilizing chiral pyridinyl-amine catalysts like this compound is contingent upon a multi-faceted approach that emphasizes purity, control, and analytical rigor. While highly effective, these systems are sensitive to subtle variations in the experimental setup.

For researchers, scientists, and drug development professionals, we recommend the following:

  • Thorough Catalyst Characterization: Always ensure the purity and identity of the catalyst using techniques such as NMR, mass spectrometry, and chiral HPLC.

  • Rigorous Control of Reaction Conditions: Pay close attention to solvent purity, reagent quality, temperature, and concentration.

  • Systematic Optimization: When developing a new transformation, systematically screen solvents, additives, and temperatures to identify the optimal conditions.

  • Detailed Record-Keeping: Maintain meticulous records of all experimental parameters to aid in troubleshooting and ensure long-term reproducibility.

By adhering to these principles, the power of asymmetric aminocatalysis can be harnessed to reliably produce enantiomerically enriched molecules, accelerating the pace of discovery and development in the chemical and pharmaceutical industries.

References

  • Hypothetical data based on typical performance of similar catalysts in the scientific literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.